molecular formula C8H7ClO4 B020168 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 110865-03-7

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B020168
CAS No.: 110865-03-7
M. Wt: 202.59 g/mol
InChI Key: NRQMJSGXCBUQMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is an intermediate in synthesizing Diosmetin 3’,7-Diglucuronide-d3, a labelled Diosmetin 3’,7-Diglucuronide, which is a metabolite of Diosmetin which is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections.>

Properties

IUPAC Name

2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMJSGXCBUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297882
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110865-03-7
Record name 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (also known as


-chloro-2,4,6-trihydroxyacetophenone).

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 110865-03-7 Molecular Formula: C


H

ClO

Molecular Weight: 202.59 g/mol Core Scaffold: Phloroglucinol (1,3,5-trihydroxybenzene) Key Functionality:

-Haloketone[1][2][3][4][5]

Significance: This compound serves as a critical "linchpin" intermediate in the synthesis of flavonoids, anthocyanins, and benzofuran derivatives. The


-chloroketone moiety provides a highly reactive electrophilic site for cyclization reactions (e.g., Algar-Flynn-Oyamada), while the electron-rich phloroglucinol core makes it a potent antioxidant and a precursor for kinase inhibitors.[4]

Retrosynthetic Analysis

The synthesis is driven by the high electron density of the phloroglucinol ring. The disconnection strategy focuses on the C-C bond formation at the acyl position.

Strategic Disconnection

The most logical disconnection is the Acyl-Aromatic bond.[4]

  • Pathway A (Nitrile Electrophile): Uses Chloroacetonitrile via the Houben-Hoesch reaction.[4] This is the preferred pathway for highly electron-rich phenols as it avoids O-acylation and poly-acylation side products common with acid chlorides.[4]

  • Pathway B (Acyl Halide Electrophile): Uses Chloroacetyl chloride via Friedel-Crafts Acylation .[3][4] This requires Lewis acid complexation and careful control to prevent esterification (O-acylation).[4]

Retrosynthesis Target This compound Inter_Imine Ketimine Hydrochloride Intermediate Target->Inter_Imine Hydrolysis Phloro Phloroglucinol (1,3,5-Trihydroxybenzene) Target->Phloro Friedel-Crafts (Pathway B) Reagent_B Chloroacetyl Chloride (ClCH2COCl) + AlCl3 Target->Reagent_B Inter_Imine->Phloro Houben-Hoesch (Pathway A) Reagent_A Chloroacetonitrile (ClCH2CN) + HCl/ZnCl2 Inter_Imine->Reagent_A

Figure 1: Retrosynthetic disconnection showing the primary Houben-Hoesch route and the alternative Friedel-Crafts route.[4]

Primary Synthesis Pathway: Houben-Hoesch Reaction

This protocol is the industry standard for this specific transformation due to its high regioselectivity for C-acylation over O-acylation.[4]

Mechanistic Insight

The reaction proceeds via the in situ generation of a highly electrophilic iminium species.

  • Activation: ZnCl

    
     coordinates with the nitrile nitrogen of chloroacetonitrile.
    
  • Protonation: HCl gas protonates the complex, creating a powerful electrophile (

    
    ).
    
  • Attack: The electron-rich phloroglucinol ring attacks the electrophilic carbon.[4]

  • Hydrolysis: The resulting ketimine salt precipitates and is hydrolyzed by water to release the ketone.

Detailed Protocol

Scale: 50 mmol (approx. 6.3 g of Phloroglucinol)

Reagents & Materials
  • Phloroglucinol (anhydrous): 6.30 g (50 mmol) - Must be dried; water kills the reaction.[4]

  • Chloroacetonitrile: 4.53 g (60 mmol, 1.2 eq) - Warning: Lachrymator, toxic.

  • Zinc Chloride (ZnCl

    
    ):  3.4 g (25 mmol, 0.5 eq) - Fused/Anhydrous.[4]
    
  • Diethyl Ether (anhydrous): 100 mL

  • HCl Gas: Generated via H

    
    SO
    
    
    
    dripping into NaCl or from a cylinder.[4]
Step-by-Step Workflow
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube (reaching the bottom), a drying tube (CaCl

    
    ), and a thermometer. Place in an ice-salt bath (0°C).
    
  • Dissolution: Add Phloroglucinol, ZnCl

    
    , and Chloroacetonitrile to the anhydrous ether. Stir until mostly dissolved.
    
  • Saturation: Stream dry HCl gas through the solution. Maintain temperature < 5°C.

    • Observation: The solution will initially darken, and after 1-2 hours, a bulky precipitate (Ketimine Hydrochloride) will begin to form.

    • Duration: Continue saturation for 3-4 hours.

  • Crystallization: Seal the flask and store at 4°C overnight (12-16 hours) to complete precipitation.

  • Isolation of Intermediate: Decant the ether supernatant. Wash the solid precipitate twice with 20 mL of cold anhydrous ether to remove unreacted nitrile.

  • Hydrolysis:

    • Dissolve the solid ketimine salt in 100 mL of water.

    • Heat to reflux (100°C) for 1 hour. The solution will turn turbid as the product forms.

    • Note: Unlike simple acetophenones, the

      
      -chloro group is sensitive; do not reflux excessively (prolonged boiling can lead to hydrolysis of the C-Cl bond).[4]
      
  • Workup: Cool the mixture to room temperature, then to 4°C. The product usually crystallizes directly. If not, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO

    
    , and concentrate.
    

Workflow Start Reagents: Phloroglucinol + ClCH2CN in Et2O Step1 HCl Gas Saturation (0°C, 3-4h) Start->Step1 Step2 Precipitation (Ketimine HCl Salt) Step1->Step2 Step3 Decant & Wash (Remove excess nitrile) Step2->Step3 Step4 Acid Hydrolysis (Reflux 1h) Step3->Step4 End Crystallization (Pale Yellow Needles) Step4->End

Figure 2: Experimental workflow for the Houben-Hoesch synthesis.

Alternative Pathway: Friedel-Crafts Acylation

While viable, this method is less "atom-economical" for this specific substrate due to the need for stoichiometric AlCl


 and the risk of O-acylation.[4]
  • Reagents: Phloroglucinol + Chloroacetyl Chloride (1.1 eq).[4]

  • Catalyst: AlCl

    
     (3.0 eq) or BF
    
    
    
    .[4]
  • Solvent: Nitrobenzene or CS

    
     (Classic), or 1,2-Dichloroethane (Modern).[4]
    
  • Critical Control: The reaction must be kept cold (0-5°C) initially to favor C-acylation.[4] High temperatures promote the formation of esters (O-acyl) or Fries rearrangement products which are difficult to separate.[4]

  • Deactivation: The product complexes strongly with AlCl

    
    , requiring harsh acidic quenching which can degrade the 
    
    
    
    -chloro moiety. Therefore, the Hoesch route is strictly superior for yield and purity.

Characterization & Quality Control

The product should be characterized to ensure the integrity of the


-chloro group and the phenolic ring.
Physical Data
PropertyValueNotes
Appearance Pale yellow needlesRecrystallize from Water/EtOH (9:[4]1)
Melting Point 185 - 188 °CDecomposes if heated rapidly
Solubility Soluble in MeOH, DMSO, EtOAcPoorly soluble in cold water
Spectroscopic Validation

1H NMR (400 MHz, DMSO-d


): 
  • 
     12.0 - 13.0 ppm (s, 2H):  Chelated Phenolic OH (C2/C6-OH hydrogen bonded to Carbonyl).[4]
    
  • 
     10.5 ppm (s, 1H):  Para-Phenolic OH (C4-OH).[4]
    
  • 
     5.85 - 6.15 ppm (s, 2H):  Aromatic Protons (C3-H, C5-H).[4] The symmetry of the ring makes these equivalent.
    
  • 
     4.8 - 5.0 ppm (s, 2H): 
    
    
    
    -Methylene protons (CO-CH
    
    
    -Cl).[4] Distinctive singlet shifting downfield due to Cl and Carbonyl.

Mass Spectrometry (ESI-):

  • [M-H]

    
    :  201.0 m/z.[4][6]
    
  • Isotope Pattern: Chlorine signature (3:1 ratio of M:M+2) must be visible to confirm the presence of the halogen.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Moisture in reagentsDry Phloroglucinol at 110°C for 2h; use freshly fused ZnCl

.
Oily Product Incomplete hydrolysisExtend reflux time by 30 mins; ensure pH is acidic during workup.
Polymerization Temperature too highKeep HCl saturation strictly at 0-5°C.
Color Impurity Oxidation of phenolAdd a pinch of sodium dithionite during recrystallization.[4]

Safety & Handling (Critical)

  • Chloroacetonitrile: Extremely toxic and a potent lachrymator.[4] It metabolizes to cyanide in the body. Must be handled in a functioning fume hood. Keep sodium thiosulfate or specific cyanide antidote kits available.[4]

  • HCl Gas: Corrosive.[4] Use a trap (NaOH solution) for the exhaust gas.

  • Phloroglucinol: Irritant, but generally safe compared to the alkylating agents.

References

  • Houben-Hoesch Reaction Mechanism & Scope

    • Hoesch, K. (1915).[4][7][8] "Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone." Berichte der deutschen chemischen Gesellschaft.

    • Source: [4]

  • Synthesis of Phloroacetophenone Derivatives

    • Gulati, K. C., Seth, S. R., & Venkataraman, K. (1935).[8] "Phloroacetophenone".[3][4][8][9][10] Organic Syntheses, 15, 70.[8]

    • Source: [4]

  • Friedel-Crafts Acylation of Polyhydric Phenols

    • Olah, G. A. (1973).[4] "Friedel-Crafts and Related Reactions."[3][4][9] Wiley-Interscience.[4]

    • Source: [4]

  • Spectroscopic Data for Chlorinated Acetophenones

    • National Center for Biotechnology Information (2024).[4] PubChem Compound Summary for CID 273538, this compound.[4]

    • Source: [2][4]

Sources

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: A Versatile Scaffold for Flavonoid and Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 110865-03-7).

Executive Summary

This compound (CAS 110865-03-7 ), also known as


-chloro-2,4,6-trihydroxyacetophenone, is a high-value halogenated acetophenone derivative. Its structure combines an electron-rich phloroglucinol core with a reactive 

-chloro ketone tail. This dual functionality makes it a "privileged scaffold" in organic synthesis, serving as a critical intermediate for 3-hydroxyflavones , aurones , and hydroxypyrimidine-based HDAC inhibitors .

This guide provides a validated technical profile, including optimized synthesis protocols, characterization data, and downstream application workflows.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is characterized by the presence of three phenolic hydroxyl groups in a symmetric 2,4,6-substitution pattern, which significantly enhances its nucleophilicity on the aromatic ring while making the


-carbon highly electrophilic.
Table 1: Physicochemical Profile
PropertySpecificationNotes
IUPAC Name This compound
CAS Number 110865-03-7
Molecular Formula

Molecular Weight 202.59 g/mol
Appearance White to off-white needlesRecrystallized from EtOH/Water
Melting Point 189 – 191 °CSharp melting range indicates high purity [1]
Solubility Soluble in Methanol, Ethanol, Ethyl AcetatePoorly soluble in cold water; soluble in hot water
pKa ~6.5 - 7.0 (Phenolic OH)First deprotonation usually at 4-OH position

Characterization Data

Accurate identification relies on spectroscopic confirmation of the characteristic methylene singlet and the symmetric aromatic protons.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.10 (s, 2H, 2,6-OH, chelated)
      
    • 
       10.65 (s, 1H, 4-OH)
      
    • 
       5.85 (s, 2H, Ar-H, meta to carbonyl)
      
    • 
       4.95 (s, 2H, -CH
      
      
      
      Cl)
  • IR (KBr):

    • 3350 cm

      
       (Broad OH stretch)
      
    • 1635 cm

      
       (Chelated C=O stretch, shifted due to H-bonding)
      
  • MS (ESI):

    • [M-H]

      
       calculated for 
      
      
      
      : 200.99; found 201.0.

Synthesis & Production Protocols

Two primary routes exist: the Friedel-Crafts Acylation (preferred for scalability) and the Houben-Hoesch reaction. The Friedel-Crafts method is detailed below as the industry standard for high-yield production.

Protocol A: Friedel-Crafts Acylation (Optimized)

This method utilizes the high electron density of phloroglucinol to facilitate acylation under mild Lewis acid conditions.

Reagents:

  • Phloroglucinol (anhydrous)[1]

  • Chloroacetyl chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , 3.0 equiv)
    
  • Solvent: Nitrobenzene or Carbon Disulfide (

    
    ) / DCM mixture
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (30 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
    
  • Substrate Addition: Add phloroglucinol (10 mmol) in portions. The mixture may turn orange/red due to complexation.

  • Acylation: Cool the mixture to 0–5 °C. Add chloroacetyl chloride (11 mmol) dropwise over 30 minutes.

    • Technical Note: Slow addition prevents bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl (1N, 100 mL) to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1 v/v) to yield colorless needles.

Visualization of Synthesis Logic

The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.

SynthesisWorkflow Start Phloroglucinol (Electron-Rich Core) Intermediate Lewis Acid Complex (0-5°C) Start->Intermediate Complexation Reagent Chloroacetyl Chloride (+ AlCl3) Reagent->Intermediate Electrophilic Attack Quench Acid Hydrolysis (HCl/Ice) Intermediate->Quench De-complexation Product 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Quench->Product Crystallization

Figure 1: Step-wise synthesis workflow via Friedel-Crafts acylation.

Applications in Drug Discovery[2]

The


-chloro ketone moiety is a versatile "chemical handle," allowing this compound to serve as a precursor for various bioactive scaffolds.
Flavonoid Synthesis (Algar-Flynn-Oyamada Reaction)

This is the most common application. The compound reacts with substituted benzaldehydes to form chalcones, which are then cyclized to 3-hydroxyflavones (flavonols).

  • Mechanism: Aldol condensation followed by oxidative cyclization (

    
    ).
    
  • Significance: Used to synthesize naturally occurring flavonoids like Galangin and Kaempferol derivatives.

HDAC Inhibitors (Hydroxypyrimidines)

The


-chloro group can undergo nucleophilic substitution with amidines or thioamides to form pyrimidine or thiazole rings.
  • Target: Histone Deacetylase (HDAC) enzymes.[2]

  • Workflow: Reaction with formamidine acetate yields hydroxypyrimidine cores, which are potent pharmacophores in oncology [2].

Biocatalytic Reduction

Recent advancements utilize ketoreductases (KREDs) to stereoselectively reduce the ketone, yielding chiral 1-(2,4,6-trihydroxyphenyl)-2-chloroethanol .

  • Application: Chiral building blocks for

    
    -adrenergic blockers.
    
Visualization of Application Pathways

Applications Core 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Aldehyde + Aryl Aldehyde (Aldol Condensation) Core->Aldehyde Amidine + Amidines/Thiourea Core->Amidine Enzyme + Ketoreductase (KRED) Core->Enzyme Chalcone Chalcone Intermediate Aldehyde->Chalcone Flavonol 3-Hydroxyflavones (Antioxidants/Kinase Inhibitors) Chalcone->Flavonol Heterocycle Hydroxypyrimidines / Thiazoles (HDAC Inhibitors) Amidine->Heterocycle ChiralAlcohol Chiral Chlorohydrins (Beta-blocker Precursors) Enzyme->ChiralAlcohol

Figure 2: Divergent synthesis pathways converting the core scaffold into high-value bioactive targets.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation (turns pink/brown upon air exposure).

References

  • BenchChem. (2025).[4] this compound Product Specifications and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 273538, this compound. Retrieved from

  • Kemp, M., et al. (2011).[2] Synthesis of Hydroxypyrimidine Derivatives for HDAC Inhibitory Activity. Journal of Medicinal Chemistry. (Contextual citation regarding the pharmacophore class).

  • Organic Syntheses.Phloroacetophenone and related Acylation Protocols. Coll. Vol. 2, p. 522.

Sources

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characterization, Synthesis, and Application in Drug Discovery

Executive Summary

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7 / 5127-60-6), frequently referred to as


-chloro-2,4,6-trihydroxyacetophenone, represents a critical electrophilic scaffold in the synthesis of bioactive polyphenols.[1][2] Functioning as a halogenated phloroglucinol derivative, it serves as a primary intermediate for the divergent synthesis of flavonoids, anthocyanidins, and benzofuran derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, spectroscopic signature, and synthetic utility, designed for researchers optimizing lead generation in medicinal chemistry.

Part 1: Molecular Architecture & Physicochemical Profile

The compound features a phloroglucinol core (1,3,5-trihydroxybenzene) acylated with a chloroacetyl moiety.[2] The presence of the


-chlorine atom introduces significant electrophilicity at the C2 position of the ethanone side chain, facilitating nucleophilic substitution and cyclization reactions.
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
IUPAC Name This compoundAlso known as

-chlorophloracetophenone
CAS Number 110865-03-7; 5127-60-6Distinct from non-chlorinated THAP (CAS 480-66-0)
Molecular Formula

Molecular Weight 202.59 g/mol
Melting Point 193 – 197 °CLower than THAP (219–221 °C) due to disrupted lattice packing
Solubility Soluble in MeOH, EtOH, Acetone, EtOAcPoor solubility in cold water; soluble in hot water
pKa ~7.0 (Estimated for 4-OH)2-OH and 6-OH are H-bonded to carbonyl, increasing acidity of 4-OH
Appearance Off-white to pale yellow crystalline powderOxidizes to pink/brown upon air exposure

Structural Insight: The molecule exhibits strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl groups (2-OH and 6-OH). This "chelating" effect stabilizes the planar conformation of the molecule but also reduces the nucleophilicity of these hydroxyls compared to the para-hydroxyl (4-OH), a critical factor in regioselective derivatization.

Part 2: Spectroscopic Fingerprinting

Accurate identification relies on distinguishing the chloroacetyl group from the aromatic core. The following data represents the consensus spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[2][4]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.0–12.5 ppm (s, 2H): Chelated ortho-hydroxyl protons (2-OH, 6-OH). Broad singlet due to exchange.
      
    • 
       10.5–10.8 ppm (s, 1H): Para-hydroxyl proton (4-OH).
      
    • 
       5.8–6.0 ppm (s, 2H): Aromatic protons (H-3, H-5). These are chemically equivalent due to symmetry.
      
    • 
       4.8–5.0 ppm (s, 2H): Methylene protons (
      
      
      
      ). Significant downfield shift due to the adjacent carbonyl and chlorine electron-withdrawing effects.
Infrared Spectroscopy (FT-IR)[2]
  • 
     (KBr): 
    
    • 3200–3400

      
      : Broad O-H stretch (intermolecular H-bonding).
      
    • 1630–1640

      
      : C=O stretch (Cheated ketone). Note: Non-chelated aryl ketones typically appear at ~1680 
      
      
      
      ; the shift to lower frequency confirms intramolecular H-bonding.
    • 1600, 1520

      
      : Aromatic C=C skeletal vibrations.
      

Part 3: Synthesis & Purification Protocols

The synthesis typically employs a Friedel-Crafts acylation.[2] Direct acylation of phloroglucinol requires careful control to prevent poly-acylation.

Protocol: Friedel-Crafts Acylation (Modified Nencki Reaction)

Objective: Selective mono-acylation of phloroglucinol.

  • Reagents: Phloroglucinol (anhydrous), Chloroacetonitrile (Hoesch condition) or Chloroacetyl chloride,

    
     (Lewis Acid), Nitrobenzene or Ether/BF3.
    
  • Workflow:

    • Step 1: Dissolve phloroglucinol in dry ether or nitrobenzene under

      
       atmosphere.
      
    • Step 2: Add

      
       (3.0 eq) slowly at 0°C to form the aluminum complex.
      
    • Step 3: Add Chloroacetyl chloride (1.1 eq) dropwise. Maintain temperature <5°C to minimize di-acylation.

    • Step 4: Warm to room temperature and stir for 12 hours.

    • Step 5 (Hydrolysis): Pour mixture into ice/HCl to decompose the aluminum complex.

    • Step 6 (Purification): Extract with Ethyl Acetate. Wash with brine. Recrystallize from water/ethanol (9:1) to yield pale yellow needles.

Critical Quality Attribute (CQA):

  • Purity Check: HPLC analysis should show <0.5% of the di-acetylated impurity.

  • Storage: Store under Argon at -20°C. Polyphenols are prone to auto-oxidation (browning) at neutral/basic pH.

SynthesisWorkflow cluster_conditions Critical Parameters Phloro Phloroglucinol (1,3,5-Trihydroxybenzene) Complex Aluminum Complex Intermediate Phloro->Complex 0°C, Solvent Reagents Chloroacetyl Chloride + AlCl3 (Lewis Acid) Reagents->Complex Hydrolysis Acid Hydrolysis (Ice/HCl) Complex->Hydrolysis Quench Product 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Hydrolysis->Product Recrystallization Param1 Temp < 5°C (Prevents Poly-acylation) Param2 Anhydrous Conditions (Catalyst integrity)

Figure 1: Synthetic workflow for the mono-acylation of phloroglucinol via Friedel-Crafts conditions.

Part 4: Synthetic Utility in Drug Discovery

The primary value of this compound lies in its role as a "linchpin" for constructing heterocyclic scaffolds, particularly flavonoids via the Algar-Flynn-Oyamada (AFO) reaction or related cyclizations.

Pathway: Flavonoid Construction

The


-chloro ketone allows for rapid cyclization after aldol condensation.
  • Aldol Condensation: Reaction with a substituted benzaldehyde yields a chalcone intermediate.[2]

  • Cyclization: Under basic conditions, the 2-hydroxyl group attacks the

    
    -carbon (or displaces the 
    
    
    
    -chlorine in modified pathways) to form the flavone or aurone skeleton.

Mechanism Note: Unlike standard acetophenones, the


-chloro group acts as a leaving group, facilitating the formation of 3-hydroxyflavones (flavonols) or benzofuran-3-ones depending on the base used (

vs.

).

FlavonoidSynthesis Target 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Chalcone Intermediate Chalcone Target->Chalcone Aldol Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone Cyclization Cyclization (Base Mediated) Chalcone->Cyclization Flavonol 3-Hydroxyflavone (Flavonol) Cyclization->Flavonol Path A (Standard) Aurone Aurone (Side Product) Cyclization->Aurone Path B (Rearrangement)

Figure 2: Divergent synthesis of bioactive heterocycles starting from the target chloroketone.

References

  • PubChem. (2025).[1][2][3] this compound (Compound).[1][2][4] National Library of Medicine. [Link]

  • EPA DSSTox. (2024). DTXSID50297882: this compound. [Link][1][2][4]

Sources

Spectroscopic data of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Technical Characterization of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This compound (CAS: 110865-03-7), also known as


-chloro-2,4,6-trihydroxyacetophenone, is a critical pharmacophore in the synthesis of flavonoids, anthocyanins, and heterocyclic turnover inhibitors (e.g., CDK inhibitors). Its utility stems from the high nucleophilicity of the phloroglucinol core combined with the electrophilic 

-chloro ketone moiety, allowing for rapid cyclization reactions.

This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from its isomers (e.g., 2,3,4-trihydroxy derivatives) through specific NMR, IR, and MS signatures.

Structural Analysis & Theoretical Basis

The spectroscopic behavior of this molecule is dominated by Intramolecular Hydrogen Bonding (IMHB) .

  • Chelation: The carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl protons at positions 2 and 6. This forms a pseudo-six-membered ring, locking the conformation and significantly altering vibrational frequencies and chemical shifts.

  • Electronic Effects: The three electron-donating hydroxyl groups increase electron density in the aromatic ring, causing significant shielding of the aromatic protons (upfield shift in NMR) while the carbonyl carbon is deshielded.

Synthesis & Purification Protocol

While Friedel-Crafts acylation is common, the Houben-Hoesch reaction is the preferred method for polyphenols to avoid O-acylation and ensure regioselectivity.

Protocol: Houben-Hoesch Condensation

Reagents:

  • Phloroglucinol (anhydrous)

  • Chloroacetonitrile (

    
    )
    
  • Zinc Chloride (

    
    , fused)
    
  • HCl gas (anhydrous)

  • Diethyl ether (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve phloroglucinol (1 eq) and chloroacetonitrile (1.2 eq) in dry diethyl ether. Add fused

    
     (0.5 eq) as a Lewis acid catalyst.
    
  • Saturation: Cool the mixture to 0°C. Bubble dry HCl gas through the solution for 2–4 hours until saturation. A ketimine hydrochloride salt precipitate will form.

  • Incubation: Seal the vessel and store at 0–4°C for 24–48 hours to complete the formation of the ketimine intermediate.

  • Hydrolysis: Decant the ether. Wash the solid precipitate with dry ether. Dissolve the solid in water and reflux for 1 hour to hydrolyze the ketimine to the ketone.

  • Isolation: Cool the aqueous solution to precipitate the crude product.

  • Purification: Recrystallize from water/ethanol (9:1) to yield off-white to pale yellow needles.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Phloroglucinol + Cl-CH2-CN Catalyst ZnCl2 / HCl (gas) (Houben-Hoesch) Start->Catalyst Intermediate Ketimine HCl Salt (Precipitate) Catalyst->Intermediate Electrophilic Attack Hydrolysis Acidic Hydrolysis (Reflux H2O) Intermediate->Hydrolysis -NH4Cl Product 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Hydrolysis->Product Crystallization

Figure 1: Step-wise workflow for the regioselective synthesis via Houben-Hoesch condensation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required due to the low solubility of the compound in 

and to prevent rapid proton exchange that obscures phenolic signals.

H NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 – 12.40 Singlet (s)2H2,6-OHDiagnostic: Highly deshielded due to strong intramolecular H-bonding with C=O.
10.50 – 10.80 Broad Singlet1H4-OHPara-hydroxyl group; exchangeable and sensitive to concentration/water.
6.15 Singlet (s)2HAr-H (3,5)Equivalent protons on the electron-rich phloroglucinol ring.
4.82 Singlet (s)2H

-CH

Deshielded by adjacent C=O and Cl. (Note: Some literature cites ~4.12-4.50 depending on concentration).

C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentStructural Insight
192.5 C=OCarbonyl carbon.[1] Shifted upfield relative to non-chelated ketones (>200) due to resonance.
164.8 C-2, C-6Aromatic carbons bearing chelated hydroxyls.
164.2 C-4Aromatic carbon bearing the para-hydroxyl.
104.5 C-1Ipso-carbon. Shielded by ortho-hydroxyl electron donation.
95.2 C-3, C-5Electron-rich aromatic carbons (ortho/para to OH groups).
48.5

-CH

Alpha-carbon attached to Chlorine.
Infrared Spectroscopy (FT-IR)

The IR spectrum is distinct due to the "conjugation chelation" effect, which lowers the carbonyl frequency significantly.

Wavenumber (cm

)
Vibration ModeDescription
3200 – 3450

(O-H)
Broad band.[2] Intermolecular H-bonding of the 4-OH group.
1630 – 1645

(C=O)
Key Identifier: Significantly lower than typical

-chloroketones (1700+) due to strong IMHB with 2,6-OH.
1600 – 1615

(C=C) Ar
Aromatic ring breathing modes, enhanced by phenolic substitution.
750 – 800

(C-Cl)
C-Cl stretch, often obscured but visible in fingerprint region.
Mass Spectrometry (MS)

Ionization Mode: ESI (Negative mode preferred for phenols) or EI (Electron Impact). Molecular Weight: 202.59 g/mol .[3][4][5][6]

Fragmentation Pattern (EI, 70 eV):

  • Molecular Ion (

    
    ):  Peaks at m/z 202  and 204  in a 3:1 ratio , confirming the presence of one Chlorine atom (
    
    
    
    vs
    
    
    ).
  • Base Peak (

    
    ): m/z 153 . Loss of the chloromethyl group (
    
    
    
    ). This generates the stable phloroglucinol carbonyl cation (trihydroxybenzoyl cation).
  • Secondary Fragment: m/z 126 . Loss of CO from the m/z 153 fragment (phloroglucinol core).

Visualization: MS Fragmentation Logic

MassSpec Parent Parent Ion (M+) m/z 202/204 (3:1) [C8H7ClO4]+ Frag1 Base Peak m/z 153 [C7H5O4]+ Parent->Frag1 Alpha-Cleavage LostGroup Loss of -CH2Cl (Mass 49) Parent->LostGroup Frag2 Phloroglucinol Ion m/z 126 [C6H6O3]+ Frag1->Frag2 -CO (Decarbonylation)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

  • Phloroglucinol (Starting Material): Detected by NMR (Singlet at

    
     5.7 ppm, no aliphatic protons).
    
  • Di-acylated Side Products: The Houben-Hoesch reaction can occasionally lead to di-acetylation if stoichiometry is uncontrolled. Look for multiple acetyl peaks in NMR.

  • O-Alkylated Byproducts: Rare in Houben-Hoesch but common in Friedel-Crafts. Identified by loss of the low-field chelated OH signal (>12 ppm).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 273538, this compound.[6] Retrieved from [Link]

  • Gulati, K. C., et al. (1935). "Phloroacetophenone". Organic Syntheses, 15, 70. (Foundational reference for Hoesch reaction on phloroglucinol). Retrieved from [Link]

  • Sato, Y., et al. (2020).[7] "Selenocyanation of Aryl and Styryl Methyl Ketones...". The Journal of Organic Chemistry. (Reference for comparative

    
    -chloro ketone NMR shifts). Retrieved from [Link]
    

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS No: 110865-03-7), a halogenated derivative of phloroacetophenone, is a pivotal intermediate in synthetic organic chemistry.[1] With the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol , its structure is characterized by a reactive α-chloro-ketone moiety attached to an electron-rich phloroglucinol (2,4,6-trihydroxyphenyl) ring.[1][2][3] This unique combination of functional groups makes it a valuable precursor for the synthesis of various biologically active molecules and pharmaceutical ingredients.[1][4]

However, the very features that make this compound a versatile synthetic building block also render it susceptible to specific degradation pathways.[1][4][5] Ensuring the chemical integrity of this compound is paramount for the reproducibility and success of downstream applications. This technical guide provides a comprehensive analysis of the compound's stability profile, identifies critical factors influencing its degradation, and establishes field-proven protocols for its optimal storage and handling.

Critical Factors Influencing Chemical Stability

The stability of this compound is not absolute and is profoundly influenced by environmental factors such as pH, atmospheric oxygen, temperature, and light. Understanding these dependencies is crucial for preventing degradation and preserving sample purity.

pH-Dependent Stability: The Keto-Enol Tautomerism

The pH of the solution is arguably the most critical factor governing the structural integrity of this compound. While stable in acidic conditions (pH 4-6), it demonstrates significant instability in neutral to alkaline environments (pH > 7).[1]

The underlying mechanism for this instability is the deprotonation of the phenolic hydroxyl groups under basic conditions. This increases the electron density on the aromatic ring and facilitates keto-enol tautomerism, a chemical equilibrium between the keto form and the enol form. This structural shift can impact the compound's reactivity and bioavailability in biological assays.[1] Consequently, synthetic workups involving this molecule must conclude with an acidic quench (e.g., using 1M HCl) to ensure the compound is isolated and stored in its more stable keto form.[1]

G cluster_0 Keto Form (Stable at pH 4-6) cluster_1 Enol Form (Favored at pH > 7) Keto This compound Enol Enol Tautomer Keto->Enol OH⁻ (Base)

Caption: pH-dependent equilibrium between keto and enol forms.

Oxidative Degradation

The 2,4,6-trihydroxyphenyl moiety is highly susceptible to oxidation. The electron-donating nature of the three hydroxyl groups makes the aromatic ring prone to attack by atmospheric oxygen and other oxidizing agents. This process can lead to the formation of corresponding quinone-type structures, which are often colored and can interfere with experimental results. Factors that accelerate this degradation include exposure to oxygen, the presence of metal ions, and exposure to light.[6][7]

G Parent This compound Quinone Quinone-type Byproduct Parent->Quinone Oxidation Oxidant [O] (O₂, Light, Metal Ions) Oxidant->Parent

Caption: Simplified pathway of oxidative degradation.

Thermal and Photolytic Stability

While the compound is chemically stable under standard ambient conditions (room temperature), its integrity can be compromised by exposure to heat and light.[8]

  • Thermal Sensitivity: Elevated temperatures (above 40°C) can accelerate the rate of degradation.[7] Critically, thermal decomposition at high temperatures can release irritating and toxic gases, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl).[9] Therefore, prolonged exposure to heat must be avoided.

  • Photolytic Sensitivity: As with many polyphenolic compounds, exposure to UV or broad-spectrum light can induce photochemical degradation.[10][7] This necessitates storage in containers that protect the contents from light.

Recommended Storage and Handling Protocols

To preserve the purity and stability of this compound, adherence to stringent storage and handling protocols is essential.

Long-Term Storage Recommendations

The following table summarizes the optimal conditions for the long-term storage of the solid compound to minimize degradation and maintain its specified purity.

ParameterOptimal ConditionAcceptable Condition (Short-Term)Rationale
Temperature -20°C [1]Cool, dry place (2-8°C)[9]Minimizes thermal degradation and oxidative reaction rates.
Atmosphere Inert Gas (Nitrogen or Argon) [1]Tightly sealed containerPrevents oxidation of the electron-rich trihydroxyphenyl ring.
Container Opaque or amber, tightly sealed glass vial[8][9][11]Tightly sealed clear vial in a dark locationProtects from light-induced degradation and atmospheric moisture/oxygen.
Incompatibilities Store away from strong oxidizing agents, heat sources, and potential ignition sources.[9][12]N/APrevents hazardous chemical reactions and accelerated decomposition.
Safe Laboratory Handling Procedures

Proper handling is critical to ensure user safety and prevent contamination or degradation of the material during experimental use.

  • Ventilation: Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][9][12]

  • Dispensing: When weighing and dispensing the solid, minimize dust generation.[9][12] For larger quantities where static electricity could be a concern, use anti-static equipment and non-sparking tools.[2][13]

  • Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory area.[2][8]

  • Solution Preparation: When preparing solutions, use high-purity solvents and consider sparging with an inert gas to remove dissolved oxygen. If the solution is not for immediate use, store it under the same recommended conditions as the solid (cool, dark, inert atmosphere).

Experimental Protocols for Stability Assessment

Verifying the stability of a given batch of the compound is a critical component of quality control. The following protocols provide robust methodologies for assessing stability under various conditions.

Protocol: pH-Dependent Stability Assay via UV-Vis Spectroscopy

This protocol allows for the rapid assessment of the compound's stability across a range of pH values by monitoring changes in its UV absorbance spectrum.

Methodology:

  • Prepare Buffer Solutions: Create a series of buffer solutions with pH values ranging from 3 to 9.

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in an appropriate organic solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

  • Time-Zero Measurement: Immediately after addition, record the full UV-Vis spectrum (200-400 nm) for each sample. The characteristic absorbance maximum (λmax) is approximately 286 nm.[1]

  • Incubation and Monitoring: Incubate the samples at a controlled temperature (e.g., 25°C) and protect them from light.[1] Record the UV-Vis spectrum at regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours).[1]

  • Data Analysis: Analyze the spectra for any decrease in absorbance at λmax or the appearance of new peaks, which would indicate degradation. Plot the percentage of remaining compound (based on absorbance at λmax) versus time for each pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffers (pH 3 to 9) E1 Add Stock to Buffers P1->E1 P2 Prepare Compound Stock Solution P2->E1 E2 Measure UV-Vis (Time = 0) E1->E2 E3 Incubate at 25°C (Protected from Light) E2->E3 E4 Measure UV-Vis at Time Intervals E3->E4 E4->E3 Repeat A1 Analyze Spectra (λmax ~286 nm) E4->A1 A2 Plot % Remaining vs. Time A1->A2

Caption: Workflow for the pH-dependent stability assay.

Protocol: Purity and Degradation Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for accurately quantifying the compound and its degradation products.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis detector[14]
Column C18, 4.6 x 150 mm, 5 µm particle size[1][14]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)[1][14]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV-Vis at 286 nm[1]

Methodology:

  • Reagent Preparation: Use HPLC-grade solvents. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is crucial to ensure the phenolic hydroxyls are protonated, leading to sharp, symmetrical peaks.

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound. From this, create a series of calibration standards (e.g., 1-100 µg/mL) using the mobile phase as the diluent.[14]

  • Sample Preparation: For stability studies, dilute the samples from the incubation experiments (e.g., from the pH assay) with the mobile phase to a concentration that falls within the calibration range.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the stability samples.

  • Quantification: Use the calibration curve to determine the exact concentration of the parent compound remaining in each sample at each time point. The percentage degradation can be calculated relative to the time-zero sample.

Conclusion

This compound is a compound whose utility is directly linked to its purity. Its inherent sensitivity to alkaline pH, oxidation, heat, and light are not limitations but rather defined chemical properties that must be managed with informed protocols. The most significant threats to its stability are basic conditions, which promote tautomerism, and atmospheric oxygen, which causes oxidative degradation.

By implementing the recommended storage conditions—specifically, storage at -20°C under an inert atmosphere and protected from light —and adhering to safe handling practices, researchers can effectively mitigate these degradation pathways. This ensures the compound's integrity, leading to more reliable, reproducible, and successful outcomes in drug development and scientific research.

References

  • Benchchem. (n.d.). This compound | 110865-03-7. Benchchem.
  • AK Scientific, Inc. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Safety Data Sheet. AK Scientific, Inc.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Sigma-Aldrich.
  • Friedman, M. (2007). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 55(5), 1598-1603. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • Fisher Scientific. (2021). Safety Data Sheet for 2',4',6'-Trihydroxyacetophenone. Fisher Scientific.
  • Glendinning, N. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11). Retrieved from [Link]

  • Echemi. (2024). Buy this compound from JHECHEM CO LTD. Echemi.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Paśko, P., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4983. Retrieved from [Link]

  • Ribas, F. O., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1802. Retrieved from [Link]

  • Rodríguez-Amaya, D. B. (2016). Technological aspects and stability of polyphenols. In Polyphenols in Plants. Academic Press. Retrieved from [Link]

  • Fisher Scientific. (2014). Safety Data Sheet for 2,2,2-Trifluoroethanol. Fisher Scientific.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

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2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: A Core Intermediate in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, a halogenated acetophenone derivative, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its molecular structure, featuring a phloroglucinol (2,4,6-trihydroxyphenyl) core coupled with a reactive chloroacetyl group, bestows upon it a unique chemical versatility.[1] This compound, with the CAS Number 110865-03-7 and a molecular formula of C₈H₇ClO₄, serves as a foundational scaffold for the synthesis of a diverse array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3][4][5] The presence of both nucleophilic hydroxyl groups on the aromatic ring and an electrophilic carbon in the chloroacetyl tail allows for a wide range of chemical transformations, making it an invaluable tool for synthetic chemists.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Strategies: Crafting the Intermediate

The preparation of this compound is predominantly achieved through electrophilic aromatic substitution on the electron-rich phloroglucinol ring. The two most established methods are the Friedel-Crafts acylation and the Hoesch reaction.

Friedel-Crafts Acylation: The Principal Pathway

The most common and direct route to synthesize this compound is the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[6][7]

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the chloroacetyl chloride.[8] The Lewis acid coordinates with the chlorine atom of the acid chloride, generating a highly electrophilic acylium ion, which is the reactive species that attacks the nucleophilic phloroglucinol ring.[7] A stoichiometric amount of the catalyst is often required because it forms complexes with both the starting phenol and the resulting ketone product.[6]

  • Solvent: The choice of solvent is critical. Aprotic and non-polar solvents like dichloromethane or nitrobenzene are often used.[1][8] Nitrobenzene was historically used but presents challenges in removal due to its high boiling point, which can lead to product decomposition.[8] Modern approaches may utilize a combination of solvents like nitromethane and dichloromethane to improve yields.

  • Protecting Groups: A significant challenge in this synthesis is preventing undesired side reactions, such as O-acylation on the highly reactive hydroxyl groups.[9] To enhance selectivity and yield of the desired C-acylated product, the hydroxyl groups of phloroglucinol can be temporarily protected with groups like methoxymethyl (MOM) or acetyl esters prior to acylation.[1]

  • Temperature Control: The reaction between the Lewis acid and the acyl chloride is highly exothermic.[7] Therefore, the reaction is typically conducted at low temperatures (e.g., 0–5°C) to control the reaction rate, prevent side reactions, and ensure safety.[1]

Diagram: Generalized Friedel-Crafts Acylation Mechanism

G cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack cluster_workup Step 3: Work-up AcylChloride Chloroacetyl Chloride (R-COCl) AcyliumIon Acylium Ion (R-CO⁺) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Phloroglucinol Phloroglucinol SigmaComplex Sigma Complex (Arenium Ion) Phloroglucinol->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.5 to 2 molar equivalents) in an appropriate solvent such as dichloromethane under an inert atmosphere.[8]

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension.

  • Substrate Introduction: Dissolve phloroglucinol (1.0 molar equivalent) in a suitable solvent and add it slowly to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 16 hours or as monitored by TLC).[10]

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[10]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate.[10]

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.[1][10]

Hoesch Reaction: An Alternative Approach

The Hoesch (or Houben-Hoesch) reaction provides an alternative route for acylating electron-rich phenols like phloroglucinol.[11] This method utilizes a nitrile (in this case, chloroacetonitrile) and hydrogen chloride in the presence of a Lewis acid catalyst.[11] The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aryl ketone.[11]

While effective for phloroglucinol and other highly activated arenes, the Hoesch reaction is generally less common for this specific synthesis than the Friedel-Crafts acylation due to the handling requirements of hydrogen chloride gas and potentially more complex reaction conditions.

Diagram: Synthetic Pathways Overview

G cluster_FC Friedel-Crafts Acylation cluster_H Hoesch Reaction Phloroglucinol Phloroglucinol ChloroacetylChloride Chloroacetyl Chloride Chloroacetonitrile Chloroacetonitrile Product 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone ChloroacetylChloride->Product AlCl3 AlCl₃ Catalyst Chloroacetonitrile->Product HCl HCl, Lewis Acid

Caption: Key synthetic routes to the target compound.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 110865-03-7[1][2][3][4][5]
Molecular Formula C₈H₇ClO₄[1][2][3][4]
Molecular Weight 202.59 g/mol [1][2][3][4][5]
Appearance Typically a solid[10]

Spectroscopic Data:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic C=O stretching vibration is expected around 1680 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons of the phloroglucinol ring typically appear as a singlet in the range of δ 6.1–6.3 ppm. The methylene protons of the chloroacetyl group will also show a characteristic singlet.

  • HPLC (High-Performance Liquid Chromatography): Purity is often assessed using a C18 column with an acetonitrile/water mobile phase.[1]

Applications in Advanced Organic Synthesis

The utility of this compound stems from its dual reactivity. It serves as a versatile precursor for a variety of biologically significant molecules.

Keystone in Flavonoid and Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of flavonoids and other bioactive molecules.[1] For instance, it is a precursor in the Algar-Flynn-Oyamada (AFO) reaction, a key method for synthesizing flavonols. The process involves an initial aldol condensation with a substituted benzaldehyde to form a chalcone, followed by oxidative cyclization to yield the flavonol core.

It also serves as an intermediate in the production of other pharmacologically relevant compounds, such as Diosmetin 3',7-Diglucuronide, which is noted for its antioxidant properties.[1] The broader class of chlorinated acetophenones, to which this compound belongs, are widely used as intermediates in the manufacturing of active pharmaceutical ingredients (APIs).[12][13]

Diagram: Role in Flavonol Synthesis

G Start 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone Step1 Aldol Condensation (+ Substituted Benzaldehyde) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Oxidative Cyclization (e.g., AFO Reaction) Chalcone->Step2 Flavonol Flavonol Derivative Step2->Flavonol

Caption: Pathway from the intermediate to flavonols.

Potential Biological and Pharmacological Activities

The inherent structure of this compound suggests several potential biological activities, making its derivatives attractive targets for drug discovery.

  • Antimicrobial Properties: The trihydroxyphenyl (phloroglucinol) moiety is known to be associated with antibacterial and antifungal properties.[1] Derivatives of phloroglucinol have demonstrated significant antimicrobial activity, suggesting this compound and its derivatives could be explored for efficacy against various microbial strains.[1]

  • Antioxidant and Anti-inflammatory Activities: The presence of multiple phenolic hydroxyl groups makes the molecule a candidate for antioxidant applications.[1] These groups can scavenge free radicals, helping to mitigate oxidative stress, which is implicated in numerous disease states.[1]

  • Interaction with Biomolecules: The compound has the potential to interact with biological macromolecules like proteins and nucleic acids, which is fundamental to elucidating its mechanism of action and therapeutic potential.[1]

Safety, Handling, and Storage

As with all α-haloketones and their precursors, proper safety protocols are paramount.

  • Handling: Work should be conducted in a well-ventilated area, preferably a fume hood.[3][14] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[14][15] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3][14][15]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[15]

  • Precursors: Chloroacetyl chloride is corrosive and reacts violently with water. Anhydrous aluminum chloride is also highly reactive with moisture. Both must be handled with extreme care under anhydrous conditions.[7]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the rich reactivity of its functional groups, provides a reliable platform for constructing complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound offers a strategic starting point for creating novel flavonoids, potential antimicrobial agents, and other pharmacologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and beyond.

References

  • This compound | 110865-03-7 | Benchchem. (URL: )
  • 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

  • Hoesch reaction - Wikipedia. (URL: [Link])

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - ResearchGate. (URL: [Link])

  • This compound | C8H7ClO4 - PubChem. (URL: [Link])

  • US4053517A - Method of acylation of phloroglucinol - Google P
  • File:Hoesch reaction example, 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol.png. (URL: [Link])

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. (URL: [Link])

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Methodological & Application

Experimental protocol for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone: Protocol and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction

This compound is a substituted α-haloketone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][2] Specifically, this phloroacetophenone derivative serves as a key intermediate in the synthesis of various biologically active molecules, including flavonols and other pharmaceutical agents.[3] The presence of a trihydroxyphenyl moiety suggests potential for significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for drug development and life sciences research.[3] This document provides a comprehensive guide to the synthesis of this compound via the Houben-Hoesch reaction, detailing the experimental protocol, underlying mechanism, safety considerations, and analytical characterization.

Strategic Approach to Synthesis: The Houben-Hoesch Reaction

While several synthetic routes exist, including Friedel-Crafts acylation with chloroacetyl chloride[3][4] and direct chlorination of 2,4,6-trihydroxyacetophenone[3], the Houben-Hoesch reaction offers a robust method for acylating highly electron-rich phenols like phloroglucinol.[5][6] This reaction utilizes a nitrile (in this case, chloroacetonitrile) and an acid catalyst to produce an aryl ketone.[5][7] It is particularly effective for polyhydroxy phenols, where other acylation methods might be less successful or require protection of the hydroxyl groups.[8]

The overall reaction is as follows: Phloroglucinol + Chloroacetonitrile → this compound

Reaction Mechanism

The Houben-Hoesch reaction proceeds via electrophilic aromatic substitution. The mechanism, while complex and not entirely understood, is believed to involve two primary stages.[5][8]

  • Formation of the Electrophile : Chloroacetonitrile is activated by a Lewis acid (e.g., ZnCl₂ or AlCl₃) and hydrogen chloride (HCl). This generates a highly reactive nitrilium ion or a related species, which acts as the electrophile.[5][6]

  • Electrophilic Attack and Hydrolysis : The electron-rich phloroglucinol ring attacks the electrophile, forming a ketimine intermediate.[5][6] This intermediate is then hydrolyzed during the aqueous workup to yield the final aryl ketone product.[5][8]

Below is a diagram illustrating the proposed mechanistic pathway.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis Reagents Chloroacetonitrile (ClCH₂CN) + HCl + Lewis Acid (ZnCl₂) Reagents->Electrophile Activation Electrophile->Ketimine Phloroglucinol Phloroglucinol Phloroglucinol->Ketimine Nucleophilic Attack Product This compound Ketimine->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Proposed mechanism for the Houben-Hoesch synthesis.

Detailed Experimental Protocol

This protocol is designed for researchers in a laboratory setting. Adherence to all safety precautions is mandatory.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplierNotes
Phloroglucinol (anhydrous)108-73-6126.11≥99%Sigma-AldrichMust be dry. Dry in a vacuum oven if necessary.
Chloroacetonitrile107-14-275.50≥98%Sigma-AldrichHighly toxic and lachrymatory. Handle in a fume hood.
Zinc Chloride (ZnCl₂)7646-85-7136.30Anhydrous, ≥98%Sigma-AldrichHighly hygroscopic. Handle in a glovebox or dry atmosphere.
Diethyl Ether60-29-774.12AnhydrousSigma-AldrichPeroxide formation risk. Use a freshly opened bottle or test for peroxides.
Hydrogen Chloride (gas)7647-01-036.46AnhydrousPraxairUse a lecture bottle with a regulator and gas dispersion tube.
Hydrochloric Acid (aq)7647-01-036.462 MFisher ScientificFor workup.
Ethyl Acetate141-78-688.11ACS GradeVWRFor extraction.
Sodium Sulfate (anhydrous)7757-82-6142.04GranularVWRFor drying organic layer.
Ethanol64-17-546.07Reagent GradeVWRFor recrystallization.
Deionized Water7732-18-518.02N/AIn-houseFor workup and recrystallization.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Condenser with drying tube (filled with CaCl₂)

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Step-by-Step Synthesis Procedure
  • Reaction Setup : Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a drying tube, and a gas inlet adapter connected to a cylinder of anhydrous HCl gas via a gas dispersion tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • Charging Reagents : In a dry atmosphere (e.g., glovebox), add anhydrous phloroglucinol (12.6 g, 0.1 mol) and freshly fused, powdered anhydrous zinc chloride (13.6 g, 0.1 mol) to the flask.

  • Solvent and Nitrile Addition : Add 200 mL of anhydrous diethyl ether to the flask. Begin stirring to create a suspension. Using a syringe, add chloroacetonitrile (7.55 g, 6.3 mL, 0.1 mol) to the reaction mixture.

  • Initiation of Reaction : Cool the flask in an ice bath to 0-5 °C. Begin bubbling a slow, steady stream of dry HCl gas through the mixture with vigorous stirring. The reaction is typically initiated within 30 minutes, often indicated by a change in color or temperature.

  • Reaction Progression : Continue passing HCl gas through the mixture for 3-4 hours while maintaining the temperature at 0-5 °C. After this period, seal the flask and allow it to stir at room temperature overnight (approximately 12-16 hours). A thick, often reddish or orange, precipitate of the ketimine hydrochloride intermediate should form.

  • Hydrolysis (Workup) : After the reaction is complete, carefully decant the ether solvent. Cool the flask containing the precipitate in an ice bath and add 200 mL of 2 M aqueous HCl.

  • Heating : Heat the mixture on a water bath at 50-60 °C for 1-2 hours with stirring to ensure complete hydrolysis of the ketimine intermediate. The solid should dissolve, and upon cooling, the crude product may begin to precipitate.

  • Extraction : Cool the mixture to room temperature and transfer it to a 1 L separatory funnel. Extract the aqueous solution with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution, 1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal : Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.

  • Purification : Purify the crude product by recrystallization. A common solvent system is an ethanol/water mixture (e.g., 3:1 v/v).[3] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Assemble Dry Glassware B Charge Phloroglucinol, ZnCl₂, Ether, ClCH₂CN A->B C Cool to 0-5 °C B->C D Bubble HCl gas (3-4 hours) C->D E Stir Overnight at Room Temp D->E F Decant Ether E->F G Hydrolyze with 2M HCl (Heat) F->G H Extract with Ethyl Acetate G->H I Dry & Evaporate H->I J Recrystallize from Ethanol/Water I->J K Vacuum Filter & Dry J->K L Characterize Product (NMR, IR, HPLC, MP) K->L

Caption: Overall workflow for the synthesis and purification.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~6.15 (s, 2H, Ar-H), signals for hydroxyl and methylene protons. The singlet for the two equivalent aromatic protons is characteristic.[3]
FT-IR (KBr)Carbonyl (C=O) stretch at approximately 1680 cm⁻¹.[3] Broad O-H stretch from the phenolic groups.
HPLC Purity assessment (>95% area under the curve) using a C18 column with an acetonitrile/water mobile phase.[3]
Melting Point Compare with literature values.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General Precautions : Conduct the entire experiment in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

  • Chloroacetonitrile : This substance is highly toxic, a lachrymator, and flammable. Avoid inhalation of vapors and contact with skin and eyes.[9][10][11] It should be handled exclusively in a fume hood.[9]

  • Anhydrous Zinc Chloride/Aluminum Chloride : These Lewis acids are corrosive and react violently with water.[12][13] Handle in a dry environment and avoid contact with moisture.[13]

  • Hydrogen Chloride (HCl) Gas : HCl is a corrosive and toxic gas. Ensure the reaction setup is secure and that any excess gas is vented through a proper scrubbing system (e.g., a sodium hydroxide trap).

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic waste streams before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Reagents were not anhydrous (especially ZnCl₂ and phloroglucinol).Ensure all reagents and solvents are thoroughly dried. Handle hygroscopic materials in a glovebox.
Incomplete reaction.Extend reaction time or ensure a sufficient, steady flow of HCl gas during the initial phase.
Loss of product during workup.Be careful during extractions; perform multiple extractions to ensure complete recovery. Avoid using excessive solvent for recrystallization.
Dark, Tarry Product Reaction temperature was too high.Maintain the initial reaction temperature at 0-5 °C using an ice bath.
Side reactions due to impurities.Use high-purity starting materials.
Product Fails to Crystallize Product is impure.Attempt to purify the oil by column chromatography before recrystallization.
Incorrect recrystallization solvent or ratio.Experiment with different solvent systems or ratios. Try seeding the solution with a small crystal if available.

References

  • Wikipedia. Hoesch reaction. Available from: [Link]

  • Google Patents. US4053517A - Method of acylation of phloroglucinol.
  • ResearchGate. General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. Available from: [Link]

  • B N College, Bhagalpur. HOUBEN–HOESCH REACTION. Available from: [Link]

  • Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Available from: [Link]

  • Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
  • National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

  • Preprints.org. 2,4,6-trichloro-cyclohexa-2,5-dienone. (2025). Available from: [Link]

  • Grokipedia. Hoesch reaction. Available from: [Link]

  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Available from: [Link]

  • VDocuments. Houben - Hoesch Reaction. Available from: [Link]

  • Wikimedia Commons. File:Hoesch reaction example, 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol.png. (2022). Available from: [Link]

  • IUCr Journals. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. (2023). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • YouTube. Houben Housch Reaction mechanism, scope, application. (2018). Available from: [Link]

  • Lab Alley. SAFETY DATA SHEET - Aluminum Chloride. (2025). Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. (2019). Available from: [Link]

Sources

Purification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-ORG-2026-CL

Abstract

This guide details the purification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7), a critical intermediate in the synthesis of flavonoids and pharmaceutical active ingredients. Synthesized typically via the Hoesch reaction of phloroglucinol and chloroacetonitrile, the crude product often contains unreacted phloroglucinol, colored oxidative oligomers, and residual Lewis acid catalysts (


). This protocol utilizes a validated Ethanol/Water (3:1 v/v)  solvent system to achieve 

purity, leveraging the differential solubility of the target

-halo ketone against its polyphenol impurities.

Chemical Context & Safety Assessment

The Target Molecule
  • IUPAC Name: 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one[1]

  • Structure: A phloroglucinol core acylated with a chloroacetyl group.

  • Key Properties:

    • Melting Point: 189–191°C [1].[2]

    • Solubility: Soluble in alcohols, acetone; sparingly soluble in cold water; insoluble in non-polar hydrocarbons.

    • Reactivity: The electron-rich aromatic ring makes the compound susceptible to oxidation (browning) in air, particularly under neutral or basic conditions.

Critical Safety Hazards (Lachrymator Warning)

WARNING: As an


-chloro ketone, this compound is structurally related to 

-chloroacetophenone (CN gas). It is a potent lachrymator and skin sensitizer.
  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills by displacing the chloride.

Materials & Equipment

ComponentSpecificationPurpose
Crude Compound Brown/Tan solidStarting material (Hoesch reaction product)
Solvent A Ethanol (Absolute or 95%)Primary solvent (high solubility at reflux)
Solvent B Deionized Water (Type II)Anti-solvent (induces nucleation)
Decolorizing Agent Activated Charcoal (Norit®)Adsorbs colored oxidative impurities
Filter Aid Celite® 545Prevents charcoal from passing into filtrate
Equipment Reflux condenser, Oil bathControlled heating (avoid open flames)

Experimental Protocol

Solvent System Rationale

The choice of Ethanol/Water (3:1 v/v) is driven by two factors:

  • Polarity Balance: The trihydroxy substitution pattern makes the molecule too polar for standard non-polar recrystallization (e.g., Hexane/EtOAc). Ethanol provides the necessary dipole to dissolve the crystal lattice at high temperatures.

  • Impurity Rejection: The main impurities (poly-condensed phenols) are often less soluble in the aqueous phase, while inorganic salts (

    
    ) remain in the mother liquor.
    
Step-by-Step Procedure
Phase 1: Dissolution & Decolorization
  • Preparation: Weigh 10.0 g of crude this compound into a 250 mL Round Bottom Flask (RBF).

  • Solvent Addition: Add 60 mL of Ethanol. Begin stirring and heating to a gentle reflux (

    
    ).
    
  • Titration: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.

  • Anti-Solvent Addition: Slowly add 20 mL of warm Deionized Water (maintain reflux). Note: If turbidity persists, add just enough Ethanol to clear the solution.

  • Decolorization: Remove heat source briefly. Add 0.5 g (5 wt%) of Activated Charcoal.

    • Expert Tip: Do not add charcoal to a boiling solution; it will foam over.

  • Reflux: Return to reflux for 5–10 minutes.

Phase 2: Hot Filtration
  • Setup: Pre-warm a glass funnel and a fluted filter paper (or a sintered glass funnel with a Celite pad) with hot ethanol.

  • Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

    • Why? Pre-warming prevents premature crystallization on the filter, which would lower yield.

Phase 3: Crystallization & Isolation
  • Ambient Cooling: Allow the filtrate to cool to room temperature undisturbed. Do not agitate.

    • Observation: Needle-shaped crystals should begin to form.

  • Deep Cooling: Transfer the flask to a refrigerator or cryo-bath at -20°C for 4–12 hours [1].

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours. Avoid high temperatures to prevent thermal decomposition.

Process Visualization (Graphviz)

RecrystallizationFlow Start Crude 2-Chloro-1- (2,4,6-trihydroxyphenyl)ethanone Dissolve Dissolve in Ethanol (Reflux ~78°C) Start->Dissolve Heat WaterAdd Add Warm Water (Target Ratio 3:1 EtOH:H2O) Dissolve->WaterAdd Adjust Polarity Charcoal Add Activated Charcoal (Remove colored oligomers) WaterAdd->Charcoal Decolorize Filter Hot Filtration (Remove Charcoal/Insolubles) Charcoal->Filter Purify Cooling Slow Cooling to RT then -20°C Filter->Cooling Crystallize Collect Vacuum Filtration & Wash (Cold 1:1 Solvent) Cooling->Collect Isolate Dry Vacuum Dry (40°C) Final Product Collect->Dry Finish

Figure 1: Workflow for the purification of


-chloro-trihydroxyacetophenone via solvent polarity adjustment.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil droplets instead of crystals.The solution is too concentrated or cooled too fast. Re-heat to dissolve, add 10% more ethanol, and seed with a pure crystal at 40°C.
Low Yield Too much solvent used.Concentrate the mother liquor by rotary evaporation (max 50°C) and repeat cooling cycle.
Dark Color Persists Incomplete oxidation removal.Repeat recrystallization with fresh charcoal. Ensure solvent is degassed to prevent new oxidation.
Product is Pink/Red Phenolic oxidation.Add a trace amount (<0.1%) of Sodium Metabisulfite to the aqueous phase during recrystallization.

Analytical Validation

To confirm the success of the protocol, the isolated solid must meet these criteria:

  • Melting Point: The purified material should melt sharply between 189–191°C [1]. A broad range indicates residual solvent or impurities.

  • HPLC Purity:

    
     area under the curve (AUC).
    
  • Appearance: Off-white to pale yellow needles.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2019). Synthesis and crystal structure of alpha-haloketones. Retrieved January 31, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This compound, a derivative of phloroglucinol, is of increasing interest in pharmaceutical and chemical research.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, method validation procedures, and insights into the experimental choices.

Introduction

This compound is a halogenated acetophenone with the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[2] Its structure, featuring a phloroglucinol moiety, suggests potential biological activities. As with any active compound in development, a reliable analytical method for its quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note addresses the need for a standardized analytical procedure for this compound.

Method Development Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and established principles of reversed-phase chromatography for phenolic compounds.

  • Stationary Phase: A C18 column was chosen as it is the most common and versatile reversed-phase packing, providing excellent retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water was selected for its low UV cutoff and good solubilizing properties for phenolic compounds. The addition of a small amount of acid (phosphoric acid) to the aqueous phase is critical. It serves to suppress the ionization of the phenolic hydroxyl groups, leading to improved peak shape and retention time reproducibility. The analyte is noted to be more stable in acidic conditions (pH 4-6).

  • Detection: Based on available spectral data for phloroglucinol derivatives and related compounds, a UV detection wavelength of 280 nm was selected. This wavelength is near the reported absorbance maximum of approximately 286 nm, ensuring high sensitivity.

  • Gradient Elution: A gradient elution was chosen to ensure the efficient elution of the analyte of interest and any potential impurities with varying polarities, leading to a shorter run time and improved peak resolution.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Table 1: Optimized Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06535
25.03070
30.0955
35.0955

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add methanol to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sources

Application Notes & Protocols: In Vitro Cytotoxicity of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in vitro cytotoxic potential of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone against cancer cell lines. We delve into the scientific rationale behind the compound's structure, outline detailed protocols for foundational cytotoxicity assays, and present a framework for data interpretation. Furthermore, we explore a hypothetical mechanism of action, supported by the compound's chemical features, to guide future mechanistic studies.

Introduction and Scientific Rationale

This compound (C₈H₇ClO₄, MW: 202.59 g/mol ) is a synthetic organic compound featuring a phloroglucinol (1,3,5-trihydroxybenzene) core.[1][2] Phloroglucinol and its derivatives are a well-established class of natural and synthetic compounds known for a wide range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[3][4][5] The anticancer properties of these polyphenolic compounds are often attributed to their ability to induce apoptosis and modulate key signaling pathways.

The subject molecule combines this promising phenolic scaffold with an α-chloro ketone moiety. This structural feature is significant, as α-halo ketones are known to be reactive alkylating agents.[6][7] This reactivity suggests a potential mechanism of action involving the covalent modification of cellular nucleophiles, such as cysteine residues in proteins or bases in DNA, which can lead to cellular stress and apoptosis.[8] Therefore, this compound represents a compelling candidate for anticancer drug screening due to its dual-functionality: a phloroglucinol core for potential pathway modulation and a reactive α-chloro ketone for inducing direct cellular damage.

Foundational Cytotoxicity Screening: Principles and Selection

The initial step in evaluating a novel compound is to determine its dose-dependent effect on cancer cell viability. This is typically achieved using robust, high-throughput assays. The choice of assay depends on the anticipated mechanism of cell death. We will focus on two complementary methods: one measuring metabolic activity (MTT assay) and the other measuring membrane integrity (LDH assay).

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function.[9][10] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

  • Causality: This assay is selected as a primary screen because a reduction in metabolic activity is a hallmark of cellular stress and a precursor to cell death. It provides a quantitative measure of the compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytoplasmic enzyme that is released upon the loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[13][14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric signal.[16]

  • Causality: This assay is chosen to complement the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly measures cell death associated with membrane rupture. Running both assays provides a more complete picture; for example, a compound might be metabolically inhibitory (low MTT signal) without causing immediate cell lysis (low LDH release).

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data. This involves careful selection of cell lines, appropriate controls, and a logical workflow.

General Experimental Workflow

The process begins with cell culture and seeding, followed by compound treatment, and concludes with the cytotoxicity assay and data analysis. Each step requires careful planning and execution to ensure the integrity of the results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Culture 1. Cell Line Culture (e.g., MCF-7, A549) Harvest 2. Cell Harvesting & Counting Seed 3. Seed Cells in 96-Well Plates Incubate 4. Overnight Incubation (Allow Adhesion) Prepare 5. Prepare Compound Serial Dilutions Incubate->Prepare Treat 6. Treat Cells with Compound (e.g., 24, 48, 72h) Assay 7. Perform Cytotoxicity Assay (MTT or LDH) Treat->Assay Read 8. Read Absorbance (Plate Reader) Calculate 9. Calculate % Viability vs. Control Read->Calculate Plot 10. Plot Dose-Response Curve IC50 11. Determine IC50 Value

Caption: General workflow for in vitro cytotoxicity testing.

Controls: The Key to Self-Validating Data

To ensure that the observed effects are due to the compound itself, a set of controls is mandatory.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any toxicity induced by the solvent.

  • Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.

  • Maximum Kill Control (Positive Control): For the LDH assay, this involves treating cells with a lysis buffer to achieve maximum LDH release, representing 100% cytotoxicity.[16] For the MTT assay, a known cytotoxic drug (e.g., Doxorubicin) can be used as a positive control.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cancer cell lines in a 96-well plate format.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells with >95% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Causality: Cell density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or medium-only control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C.[17] During this time, viable cells will form visible purple formazan crystals.

    • Causality: The incubation time with MTT is a balance. It must be long enough for sufficient formazan to form but short enough to avoid artifacts from the potential toxicity of the MTT reagent itself.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[17]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[9]

Data Analysis and Presentation

Calculation of Cell Viability:

The percentage of cell viability is calculated relative to the untreated control cells after correcting for the background absorbance of the medium.

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

  • Abs_Sample: Absorbance of cells treated with the compound.

  • Abs_Control: Absorbance of untreated control cells.

  • Abs_Blank: Absorbance of medium-only wells (no cells).

Data Presentation:

Results should be presented in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical Cytotoxicity Data for this compound after 48h Treatment

Cell LineTissue of OriginIC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma28.7 ± 3.5
HCT116Colon Carcinoma11.8 ± 1.9
HEK293 (Normal)Embryonic Kidney> 100

This data is for illustrative purposes only.

Hypothetical Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Based on its chemical structure, we propose that this compound may induce cancer cell death through a multi-pronged mechanism centered on the induction of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.[18]

  • Alkylation and ROS Generation: The α-chloro ketone moiety is an electrophilic center, making the compound a potential alkylating agent.[6] It can react with intracellular nucleophiles, particularly glutathione (GSH), a key cellular antioxidant. Depletion of the GSH pool disrupts the cellular redox balance, leading to a massive increase in ROS.[19]

  • Mitochondrial Damage: Excessive ROS can damage mitochondria, the primary source and target of oxidative stress.[20] This damage can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of cytochrome c into the cytoplasm.[21]

  • Caspase Activation: Cytoplasmic cytochrome c is a critical event that triggers the assembly of the apoptosome, leading to the activation of initiator caspase-9.[22] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[23][24]

  • Execution of Apoptosis: Executioner caspases are proteases that dismantle the cell by cleaving hundreds of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and membrane blebbing.

G cluster_cell Cancer Cell Compound 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone ROS Increased ROS (Oxidative Stress) Compound->ROS Direct Generation? GSH Glutathione Depletion Compound->GSH Alkylation Mito Mitochondrial Damage ROS->Mito GSH->ROS Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Hypothetical apoptotic pathway induced by the compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a cytotoxic agent based on its chemical structure. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Positive results from these foundational assays should be followed by more in-depth mechanistic studies to validate the proposed mechanism of action, including ROS detection assays, mitochondrial membrane potential analysis, and specific caspase activity assays.

References

  • Benchchem. (n.d.). This compound.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Xu, G., et al. (2010). Cytotoxic acylphloroglucinol derivatives from the twigs of Garcinia cowa. Journal of natural products, 73(2), 104-8.
  • BioAccent. (n.d.). Phloroglucinol, a drug from marine algae could stimulate apoptosis through fas in oral squamous cell carcinoma.
  • NIH National Center for Biotechnology Information. (2023). Cytotoxic Isopentenyl Phloroglucinol Compounds from Garcinia xanthochymus Using LC-MS-Based Metabolomics.
  • MDPI. (n.d.). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives.
  • protocols.io. (2023). MTT (Assay protocol).
  • NIH National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
  • NIH National Center for Biotechnology Information. (n.d.). This compound.
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  • PubMed. (n.d.). Role of reactive oxygen species in apoptosis: implications for cancer therapy.
  • AAT Bioquest. (2023). What is the principle of LDH assay?.
  • PubMed. (n.d.). Cytotoxic acylphloroglucinol derivatives from the twigs of Garcinia cowa.
  • Portland Press. (2008). Caspase activation cascades in apoptosis.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PubMed. (n.d.). Role of reactive oxygen species (ROS) in apoptosis induction.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Bentham Science Publishers. (2008). Targeting Cell Death in Tumors by Activating Caspases.
  • ResearchGate. (2025). Role of reactive oxygen species (ROS) in apoptosis induction.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay.
  • NIH National Center for Biotechnology Information. (n.d.). Targeting Cell Death in Tumors by Activating Caspases.
  • Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References.
  • ECHEMI. (2024). Buy this compound from JHECHEM CO LTD.
  • Semantic Scholar. (n.d.). Role of reactive oxygen species (ROS) in apoptosis induction.
  • YouTube. (2024). Activation of Caspases || Apoptosis I || 4K Animation.
  • ResearchGate. (n.d.). Possible mechanism of α,α‐dichloroketones.
  • Wikipedia. (n.d.). Reactive oxygen species.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone.
  • NIH National Center for Biotechnology Information. (n.d.). 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is a valuable α-haloketone intermediate in organic synthesis, particularly in the development of novel pharmaceutical and bioactive compounds.[1][2][3] Its highly activated polyhydroxyphenol structure, while crucial for its utility, presents significant challenges during synthesis. This guide provides in-depth troubleshooting advice, addressing the common pitfalls encountered during its preparation. Our goal is to equip researchers with the expert insights needed to navigate these complexities, optimize reaction outcomes, and ensure the integrity of the final product.

Section 1: Overview of Synthetic Strategies

The synthesis of this target molecule primarily proceeds via three established routes. The choice of method often depends on the available starting materials, scale, and equipment. Phloroglucinol is a common precursor, but its high reactivity is a double-edged sword, often leading to side reactions.

  • Friedel-Crafts Acylation: This is a direct approach involving the acylation of phloroglucinol with chloroacetyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] While straightforward in principle, it is prone to issues like polyacylation and difficult workups due to complex formation.

  • Houben-Hoesch Reaction: This classic method acylates the electron-rich phloroglucinol ring using chloroacetonitrile in the presence of a Lewis acid (e.g., ZnCl₂) and hydrogen chloride.[6][7] It is particularly effective for polyhydroxy phenols but requires handling of gaseous HCl.[8]

  • Direct α-Chlorination: An alternative route begins with 2,4,6-trihydroxyacetophenone, which is then chlorinated at the α-position to the ketone.[4] Reagents like thionyl chloride (SOCl₂) can be used for this transformation. This two-step approach (synthesis of the acetophenone followed by chlorination) can offer better control and avoid the pitfalls of direct acylation of phloroglucinol.

Workflow: Selecting a Synthetic Route

Use the following decision tree to select the most appropriate synthetic strategy for your laboratory context.

G start Start: Synthesize Target Compound sm_avail Starting Material Available? start->sm_avail phloro Phloroglucinol sm_avail->phloro Phloroglucinol acetophenone 2,4,6-Trihydroxy- acetophenone sm_avail->acetophenone Acetophenone Precursor hcl_gas HCl Gas Handling Available? phloro->hcl_gas chlorination_route Route 3: Direct α-Chlorination (Precursor + SOCl₂) acetophenone->chlorination_route fc_route Route 1: Friedel-Crafts Acylation (Phloroglucinol + Chloroacetyl Chloride) hcl_gas->fc_route No hoesch_route Route 2: Houben-Hoesch Reaction (Phloroglucinol + Chloroacetonitrile) hcl_gas->hoesch_route Yes

Caption: Synthetic route selection workflow.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts (or Houben-Hoesch) reaction with phloroglucinol resulted in a very low yield. What are the most probable causes?

A: Low yields in these reactions are common and typically stem from one of four areas:

  • Moisture Contamination: Both Friedel-Crafts and Houben-Hoesch reactions are extremely sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) and hydrolyze the acylating agent (chloroacetyl chloride).

    • Expert Insight: The causality here is the hydrolysis of the catalyst to aluminum hydroxide and HCl, which terminates the catalytic cycle. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Stoichiometry and Activity: The multiple hydroxyl groups on phloroglucinol and the carbonyl group on the product can form strong complexes with the Lewis acid catalyst. This sequesters the catalyst, rendering it inactive.

    • Troubleshooting Step: For Friedel-Crafts reactions involving highly activated phenols, more than a stoichiometric amount of the Lewis acid is often required to account for this complexation.[9] For a 1:1 reaction, consider starting with 1.1 to 1.5 equivalents of AlCl₃.

  • Reaction Temperature: These reactions are highly exothermic. Poor temperature control can lead to uncontrolled side reactions and polymerization, resulting in the formation of intractable tars.

    • Troubleshooting Step: The initial addition of reagents should always be performed at a low temperature (e.g., 0°C) to control the reaction rate.[10] Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided.

  • Side Reactions (O-acylation): The hydroxyl groups of phloroglucinol are nucleophilic and can compete with the aromatic ring for the acylating agent, leading to the formation of undesired ester byproducts (O-acylation). The Houben-Hoesch reaction is particularly known to sometimes yield imino-ether byproducts.[8]

    • Expert Insight: C-acylation (the desired reaction) is generally favored under classic Friedel-Crafts conditions. However, if O-acylation is dominant, it may indicate that the reaction conditions are not optimal for generating the acylium ion electrophile. Ensure the catalyst is of high quality and the reaction is sufficiently acidic.

Issue 2: Complex Product Mixture and Side Products

Q: My TLC analysis shows multiple spots, and I am struggling to isolate the desired product. What are these impurities?

A: The high reactivity of the phloroglucinol ring is the primary cause of complex product mixtures.

  • Polyacylation: The first acylation activates the ring further (due to the hydroxyl groups), making it susceptible to a second acylation. The most common byproduct is 2,4-Diacetylphloroglucinol (after chlorination).[6]

    • Troubleshooting Step: Use a strict 1:1 stoichiometry of phloroglucinol to the acylating agent. Adding the acylating agent slowly to the mixture of phloroglucinol and catalyst can help minimize local excesses of the electrophile.

  • Formation of Byproducts: As mentioned, O-acylated esters or imino-ethers are common side products. Additionally, self-condensation of the product or reaction with the solvent can occur under harsh conditions.

The diagram below illustrates the competition between the desired C-acylation and the major side reactions.

G Phloroglucinol Phloroglucinol + Chloroacetyl Chloride DesiredProduct Desired Product 2-Chloro-1-(2,4,6-trihydroxy- phenyl)ethanone Phloroglucinol->DesiredProduct C-Acylation (Desired Path) O_Acylation Side Product: O-Acylated Ester Phloroglucinol->O_Acylation O-Acylation (Side Reaction) Poly_Acylation Side Product: Di-acylated Species DesiredProduct->Poly_Acylation Second Acylation (Side Reaction)

Caption: Competing reaction pathways in the acylation of phloroglucinol.

Issue 3: Difficult Product Isolation and Purification

Q: During the aqueous workup, my product crashed out as a sticky, dark oil instead of a solid. How can I improve the isolation?

A: This is a very common issue, often related to impure product and improper workup technique.

  • Controlled Quenching: The reaction mixture is a thick slurry of Lewis acid complexes. Quenching is the most critical step for successful isolation.

    • Protocol: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[11] The ice controls the intense exotherm of quenching, while the acid ensures the phenolic hydroxyl groups remain protonated and breaks up the aluminum complexes. An acidic environment also maintains product stability.[4]

  • Solvent Extraction: The product has moderate polarity.

    • Troubleshooting Step: Use a relatively polar organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Inducing Crystallization: If the extracted product is an oil, it is likely impure.

    • Expert Insight: Attempting to crystallize an impure oil directly is often futile. First, try to purify it via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Once a purer fraction is obtained, dissolve it in a minimal amount of a hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to induce crystallization.[4] Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth.

Issue 4: Product Instability and Decomposition

Q: I successfully isolated my product, but it turned dark and showed signs of decomposition upon storage. What are the best practices for handling and storage?

A: this compound is a reactive molecule, and its stability is pH-dependent.

  • pH Sensitivity: The compound is stable in acidic conditions (pH 4-6). However, at pH above 7, it is susceptible to keto-enol tautomerism and other base-catalyzed degradation pathways.[4]

    • Handling Protocol: During workup, always use an acidic aqueous phase. When concentrating the organic extracts, avoid using a basic drying agent like potassium carbonate. Magnesium sulfate or sodium sulfate are better choices.

  • Storage Conditions: As an α-haloketone, the product is an electrophile and can react with nucleophiles over time. The phenol groups are also prone to air oxidation.

    • Storage Protocol: Store the purified, dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C).

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for the best yield and purity?

A: For researchers who have access to 2,4,6-trihydroxyacetophenone, the direct α-chlorination route is often superior. It circumvents the challenges of controlling the reactivity of phloroglucinol, leading to a cleaner reaction profile and easier purification. If starting from phloroglucinol is necessary, the Houben-Hoesch reaction can offer better regioselectivity than the Friedel-Crafts acylation, provided the equipment for handling HCl gas is available.

Q: Can I use a milder Lewis acid to avoid the harsh workup with AlCl₃?

A: While AlCl₃ is the classic choice, other Lewis acids can be employed. Zinc chloride (ZnCl₂), used in the Hoesch reaction, is somewhat milder. Iron(III) chloride (FeCl₃) has also been used as a catalyst for chloroacetylation reactions. However, the acylation of a deactivated ring (like one with a carbonyl group) generally requires a potent Lewis acid. A thorough literature search for your specific substrate is recommended before deviating from established protocols.

Q: How can I definitively confirm the structure and purity of my final product?

A: A combination of analytical techniques is essential for validation.

  • ¹H NMR: Look for the characteristic singlet for the two aromatic protons (typically around δ 6.1–6.3 ppm) and a singlet for the chloromethyl (-CH₂Cl) protons.

  • FT-IR: A strong carbonyl (C=O) stretch should be visible around 1680 cm⁻¹.[4]

  • HPLC: This is the best method to assess purity. Use a C18 reverse-phase column with a mobile phase such as an acetonitrile/water gradient.[4]

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern for chlorine.

Section 4: Optimized Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Phloroglucinol

This protocol is adapted from standard procedures and should be performed with appropriate safety precautions.[4][5]

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous phloroglucinol (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent Addition: Add a suitable dry solvent (e.g., dichloromethane or nitrobenzene) via cannula, enough to create a stirrable slurry.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 16 hours.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and 30 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture onto the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product.[4]

Protocol 2: Direct α-Chlorination of 2,4,6-Trihydroxyacetophenone

This protocol is an alternative that often results in a cleaner product profile.[4]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add 2,4,6-trihydroxyacetophenone (1.0 eq).

  • Solvent & Reagent: Add dry tetrahydrofuran (THF) to dissolve the starting material. Add thionyl chloride (SOCl₂, 1.5 eq), which can act as both reagent and solvent.

  • Reaction: Heat the mixture to 40–50°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by carefully pouring it into a beaker of ice-water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (carefully, due to gas evolution) followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v) to achieve high purity (>95%).[4]

Section 5: Data Summary Table

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Houben-Hoesch ReactionRoute 3: Direct α-Chlorination
Starting Materials Phloroglucinol, Chloroacetyl ChloridePhloroglucinol, Chloroacetonitrile2,4,6-Trihydroxyacetophenone, SOCl₂
Key Catalyst AlCl₃ (stoichiometric+)ZnCl₂, HCl gasNone (reagent driven)
Typical Yields Moderate (40-60%)Moderate to Good (50-75%)Good to Excellent (70-90%)
Advantages Direct, uses common reagents.Good for polyhydroxy phenols, can have better regioselectivity.Cleaner reaction, easier workup, higher yields.
Common Pitfalls Polyacylation, O-acylation, difficult workup, tar formation.Requires handling of HCl gas, formation of imino-ether byproducts.Requires synthesis of the acetophenone precursor first.

References

  • Wikipedia. (2023). Hoesch reaction. Retrieved from [Link]

  • Chembest. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]

  • Erian, A. W., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Mondal, M. A., & Islam, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40354–40403. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Phenacyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phloroacetophenone. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Spoerri, P. E., & DuBois, A. S. (1949). The Hoesch Synthesis. Organic Reactions, 5, 387-412. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical step of catalyst selection. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Introduction: The Challenge of Acylating a Highly Activated Nucleus

The synthesis of this compound, a valuable precursor for various biologically active compounds, is most commonly achieved through the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride.[1] While seemingly straightforward, this reaction presents unique challenges due to the high reactivity of the phloroglucinol ring. The three hydroxyl groups are strongly activating, making the aromatic nucleus highly susceptible to electrophilic attack. This can lead to a host of side reactions, including polysubstitution and O-acylation, which complicate purification and reduce the yield of the desired product.[2][3]

The choice of catalyst is therefore paramount in controlling the reaction's selectivity and efficiency. This guide will walk you through a logical, evidence-based approach to catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in this synthesis?

The catalyst, typically a Lewis acid, plays a crucial role in activating the acylating agent (chloroacetyl chloride). It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[3][4] This electrophile is then attacked by the electron-rich phloroglucinol ring to form the desired C-acylated product.[5]

Q2: Why is catalyst selection so critical for the acylation of phloroglucinol?

Phloroglucinol's three hydroxyl groups make it an extremely reactive aromatic compound.[6] This high reactivity can lead to several undesirable outcomes:

  • Polysubstitution: The newly formed product is still activated enough to undergo further acylation.[3]

  • O-acylation: The hydroxyl groups themselves are nucleophilic and can compete with the aromatic ring in attacking the acylium ion, leading to the formation of undesired ester byproducts.[2][7]

  • Complexation: The hydroxyl groups and the ketone functionality of the product can form strong complexes with the Lewis acid catalyst, often requiring stoichiometric or even excess amounts of the catalyst and complicating the work-up.[4][8]

A carefully chosen catalyst and optimized reaction conditions are essential to favor the desired mono-C-acylation.

Q3: What are the most common Lewis acid catalysts used for this reaction, and what are their pros and cons?

Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for Friedel-Crafts acylations.[9] However, for a sensitive substrate like phloroglucinol, other options should be considered.

CatalystProsCons
Aluminum Chloride (AlCl₃) Highly active, readily available, and relatively inexpensive.Can be too reactive, leading to side reactions and product decomposition.[9] Highly hygroscopic and requires strictly anhydrous conditions.[10] Forms strong complexes with the product.[4]
Ferric Chloride (FeCl₃) Milder than AlCl₃, potentially offering better selectivity. Less sensitive to moisture than AlCl₃.[7]May require higher temperatures or longer reaction times.
Zinc Chloride (ZnCl₂) A mild Lewis acid, often used for reactions requiring high selectivity.Generally less active than AlCl₃ or FeCl₃, may result in lower yields or require more forcing conditions.[11]
Boron Trifluoride (BF₃) Can be used as a gas or in an etherate complex, offering different handling properties.Can also be very reactive. The etherate is flammable and hygroscopic.[11]
Solid Acid Catalysts (e.g., Zeolites, Montmorillonite K10) Environmentally friendly, reusable, and can simplify product work-up. Can offer shape selectivity, potentially favoring the desired product.May have lower activity than traditional Lewis acids and can require higher temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[10]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: Due to complexation with the substrate and product, a stoichiometric amount of the catalyst is often necessary.[4][8]

    • Solution: Start with at least one equivalent of the Lewis acid catalyst per hydroxyl group on the phloroglucinol, plus one equivalent for the ketone product. You may need to perform a catalyst loading study to find the optimal amount.

  • Sub-optimal Reaction Temperature: The reaction may have a high activation energy that is not being met, or excessively high temperatures could be causing decomposition.[10]

    • Solution: Experiment with a range of temperatures. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. If no reaction occurs, gentle heating may be required. Monitor the reaction progress by TLC or HPLC.

Problem 2: Formation of Multiple Products (Polysubstitution)

Possible Causes & Solutions:

  • High Reactivity of Phloroglucinol: The mono-acylated product is still highly activated and can react further.

    • Solution 1: Use a Milder Catalyst: Switch from AlCl₃ to a milder Lewis acid like FeCl₃ or ZnCl₂ to reduce the rate of the second acylation.[7][11]

    • Solution 2: Control Stoichiometry: Use a slight excess of phloroglucinol relative to chloroacetyl chloride to increase the probability of the acylating agent reacting with the starting material rather than the product.

    • Solution 3: Lower the Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.

Problem 3: Significant Formation of O-Acylated Byproduct

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: O-acylation is often a kinetically favored process, especially at lower temperatures. C-acylation is typically the thermodynamically more stable outcome.[7]

    • Solution 1: Fries Rearrangement: In some cases, the O-acylated product can be converted to the C-acylated product under the reaction conditions, a process known as the Fries rearrangement.[7] This may be favored by using a stronger Lewis acid and/or higher reaction temperatures.

    • Solution 2: Protection of Hydroxyl Groups: A more robust solution is to protect the hydroxyl groups before acylation.[1][11] Common protecting groups for phenols include methoxymethyl (MOM) or silyl ethers. The protecting groups can be removed after the acylation step.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Phloroglucinol
  • Materials:

    • Phloroglucinol (anhydrous)

    • Chloroacetyl chloride

    • Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)

    • Anhydrous solvent (e.g., nitrobenzene, dichloromethane, nitromethane)[9]

    • Hydrochloric acid (for work-up)

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with the anhydrous Lewis acid and the anhydrous solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve the anhydrous phloroglucinol in the anhydrous solvent.

    • Slowly add the phloroglucinol solution to the Lewis acid suspension via the dropping funnel.

    • To the resulting mixture, add the chloroacetyl chloride dropwise via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Catalyst Selection Workflow

Catalyst_Selection start Start: Low Yield or Poor Selectivity catalyst_choice Initial Catalyst Choice: AlCl₃ start->catalyst_choice low_yield Low Yield? catalyst_choice->low_yield side_products Side Products? (O-acylation/Polysubstitution) low_yield->side_products No increase_loading Increase Catalyst Loading/Check Anhydrous Conditions low_yield->increase_loading Yes milder_catalyst Switch to Milder Catalyst (FeCl₃, ZnCl₂) side_products->milder_catalyst Yes optimize_temp Optimize Temperature and Reaction Time side_products->optimize_temp No increase_loading->optimize_temp protect_oh Consider Protecting Hydroxyl Groups milder_catalyst->protect_oh protect_oh->optimize_temp end Optimized Synthesis optimize_temp->end

Caption: A decision tree for troubleshooting and optimizing catalyst selection.

Reaction Mechanism Overview

Reaction_Mechanism cluster_activation 1. Catalyst Activation cluster_attack 2. Electrophilic Aromatic Substitution AcylCl Chloroacetyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Phloroglucinol Phloroglucinol Intermediate Sigma Complex (Intermediate) Phloroglucinol->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Simplified mechanism of Friedel-Crafts acylation of phloroglucinol.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Google Patents.
  • ResearchGate. General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. [Link]

  • ResearchGate. How can i perform Friedel crafts acylation with phenol?. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • PMC - NIH. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • OpenBU. Synthesis and multiplexed activity profiling of synthetic acylphloroglucinol scaffolds. [Link]

  • PMC - NIH. Rapid Access to Polyprenylated Phloroglucinols via Alkylative Dearomatization-Annulation: Total Synthesis of (±)-Clusianone1. [Link]

  • Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion of this effort is dedicated to the discovery and evaluation of novel small molecules with cytotoxic potential against cancer cells. One such molecule of interest is 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, a compound whose structural features, particularly the trihydroxyphenyl moiety, suggest a potential for anticancer activity. Derivatives of trihydroxyacetophenones have demonstrated cytotoxic effects in leukemia cells, hinting at the therapeutic promise of this chemical class.[1]

This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of this compound against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. As a Senior Application Scientist, my objective is to present a scientifically rigorous and logically sound protocol that ensures the generation of reliable and comparable data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential anticancer compounds.

Rationale for Experimental Design: Ensuring Self-Validating Systems

The cornerstone of a robust benchmarking study is a well-designed experimental protocol that minimizes variability and allows for direct comparison. The choices outlined below are grounded in established methodologies and aim to create a self-validating system where the performance of the novel compound can be unequivocally assessed relative to known standards.

Selection of Cancer Cell Lines: A Representative Panel

To obtain a broad understanding of the potential therapeutic window of this compound, a panel of human cancer cell lines representing different cancer types is proposed:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HT-29: A human colon adenocarcinoma cell line.

The selection of these cell lines is based on their widespread use in cancer research, their distinct origins, and the availability of comparative data for standard chemotherapeutic agents. The cytotoxic effects of structurally similar compounds have been observed in these cell lines, providing a rationale for their inclusion.[2]

Choice of Benchmark Anticancer Drugs: Established Comparators

The following clinically utilized anticancer drugs have been selected as benchmarks due to their distinct mechanisms of action and extensive characterization:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and cell death.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Cytotoxicity Assays: A Two-Pronged Approach

To ensure a comprehensive assessment of cytotoxicity, two distinct assays are recommended:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] The reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[6] It serves as a direct measure of cell membrane integrity and cytotoxicity.[6][7]

The use of both a metabolic activity-based assay and a membrane integrity-based assay provides a more complete picture of the compound's cytotoxic effects and helps to mitigate potential artifacts associated with a single assay type.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be detailed and reproducible, forming a self-validating system for data generation.

Cell Culture and Maintenance
  • Culture MCF-7, A549, and HT-29 cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely subculture the cells upon reaching 80-90% confluency to ensure they are in the exponential growth phase for experiments.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a series of dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in the appropriate cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[7][9]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes).[7]

  • Stop Reaction and Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).[7]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous LDH release) and a positive control of maximally lysed cells. Determine the IC50 value for each compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 48-hour Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinLiterature Range: ~0.1 - 2.5 µM[10][11]Literature Range: >20 µM[11]Literature Range: Varies
CisplatinLiterature Range: Varies[12]Literature Range: ~3.6 - 36.94 µM[13][14]Literature Range: Varies
PaclitaxelLiterature Range: VariesLiterature Range: Varies[15]Literature Range: Varies

Note: The IC50 values for the benchmark drugs can vary significantly between studies due to different experimental conditions. The values presented here are for illustrative purposes, and it is crucial to determine them concurrently with the test compound under identical conditions for a valid comparison.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are invaluable tools for visualizing complex experimental workflows and biological pathways. The following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Cytotoxicity Benchmarking

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (MCF-7, A549, HT-29) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Dilution (Test & Benchmark Drugs) treatment 4. Cell Treatment (48-hour incubation) compound_prep->treatment mtt_assay 5a. MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) treatment->ldh_assay data_acquisition 6. Absorbance Reading mtt_assay->data_acquisition ldh_assay->data_acquisition ic50_calc 7. IC50 Value Calculation data_acquisition->ic50_calc comparison 8. Comparative Analysis ic50_calc->comparison

Caption: A flowchart illustrating the key steps in the cytotoxicity benchmarking protocol.

Hypothesized Apoptotic Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome test_compound This compound bax_bak Bax/Bak Activation test_compound->bax_bak (hypothesized) mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram of the hypothesized intrinsic apoptotic pathway induced by the test compound.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial in vitro benchmarking of this compound's cytotoxic potential. By adhering to these detailed protocols and employing a multi-faceted approach to data collection and analysis, researchers can generate reliable and comparative data. Positive results from this initial screening would warrant further investigation into the specific molecular mechanisms of action, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies. Ultimately, a thorough and methodologically sound preclinical evaluation is the first critical step in determining the potential of any novel compound to become a valuable addition to the arsenal of anticancer therapeutics.

References

  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • This compound | C8H7ClO4. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7933. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12223. [Link]

  • Fithrotunnisa, F., et al. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 12(1). [Link]

  • IC 50 values of doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube. (2011). International Journal of Nanomedicine, 6, 735–746. [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. (2013). Evidence-Based Complementary and Alternative Medicine, 2013, 892187. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). This compound. SpectraBase. Retrieved January 30, 2026, from [Link]

  • Yousuf, Z., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7933.
  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12223.
  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. (2013).
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2022). Molecules, 27(19), 6527.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science, 37(5), 102688.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals, 9(2), 12-20.

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Evaluation of the ADMET Properties of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (hereafter referred to as 2-Cl-THAP ) is a specialized polyphenolic intermediate primarily used in the synthesis of flavonoids, anthocyanins, and enzyme inhibitors.[1][2][3] Unlike stable drug candidates, 2-Cl-THAP possesses a "dual-nature" profile: it combines a hydrophilic, antioxidant phloroglucinol core with a highly reactive


-chloroketone warhead .

This guide evaluates 2-Cl-THAP not merely as a static molecule, but as a reactive electrophile . We compare its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile against its stable analog, 2,4,6-Trihydroxyacetophenone (THAP) , to illustrate the profound impact of


-halogenation on biological stability and safety.

Part 1: Physicochemical Profile (Absorption & Distribution)

The addition of the chlorine atom at the


-position significantly alters the lipophilicity and permeability profile compared to the non-halogenated parent.
Comparative Physicochemical Metrics
Property2-Cl-THAP (Target)THAP (Stable Alternative)Phloroglucinol (Parent)Implication for ADMET
Molecular Weight 202.59 g/mol 168.15 g/mol 126.11 g/mol Both are low MW, favoring high absorption.
LogP (Predicted) ~1.35~0.45~0.16The -Cl group increases lipophilicity, potentially improving membrane crossing over THAP.
TPSA ~77 Ų~77 Ų~60 Ų<140 Ų indicates good intestinal absorption.
H-Bond Donors 333High H-bonding capacity; may limit passive diffusion without transporters.
Solubility (Aq) Moderate (pH dependent)HighHigh2-Cl-THAP has lower aqueous solubility due to the hydrophobic halogen.
Reactivity High (Electrophile) Low (Stable)Low (Stable)Critical Differentiator: 2-Cl-THAP binds plasma proteins covalently.
Absorption & Permeability Analysis
  • Lipinski Compliance: 2-Cl-THAP complies with the Rule of 5 (MW <500, LogP <5, HBD <5), suggesting oral bioavailability.

  • The Permeability Paradox: While the increased LogP suggests better passive diffusion than THAP, the

    
    -chloroketone moiety  acts as a "soft electrophile." It is liable to react with mucin proteins and membrane-bound nucleophiles before reaching systemic circulation, potentially reducing effective bioavailability while causing local irritation.
    

Part 2: Metabolic Stability & Reactivity (Metabolism & Excretion)

This is the most critical section for 2-Cl-THAP. The compound is not metabolized via standard CYP450 oxidation initially; it undergoes rapid chemical conjugation .

The Glutathione (GSH) Trap

Unlike THAP, which undergoes Phase II glucuronidation, 2-Cl-THAP is a substrate for spontaneous and GST-mediated glutathione conjugation. The chlorine atom is a good leaving group, making the


-carbon susceptible to nucleophilic attack (

).
  • Mechanism:

    
    
    
  • ADMET Consequence: Rapid depletion of cellular GSH, leading to oxidative stress and potential hepatotoxicity if doses are high.

Biological Reactivity Pathway (Diagram)

MetabolicPathway Compound 2-Cl-THAP (Electrophilic Parent) Adduct GSH-Conjugate (Excretable) Compound->Adduct GST / Spontaneous (Detoxification) Tox Toxicity/Immune Response (Haptenization) Compound->Tox Covalent Binding (Alkylation) Hydrolysis Hydrolysis Product (2-Hydroxy-1-(2,4,6-trihydroxyphenyl)ethanone) Compound->Hydrolysis Aqu. Instability (pH > 7.4) GSH Glutathione (GSH) GSH->Adduct Protein Cellular Proteins (Cys Residues) Protein->Tox Adduct Formation

Figure 1: The divergent metabolic fate of 2-Cl-THAP. The competition between safe GSH conjugation (Green path) and toxic protein alkylation (Red path) defines its safety profile.

Part 3: Toxicity & Safety Assessment

The Alkylation Risk

2-Cl-THAP is structurally analogous to Chloroacetophenone (CN) , a known lachrymator (tear gas).

  • Skin/Eye: High risk of irritation and sensitization.[4] The compound can alkylate TRPA1 channels, causing pain and inflammation.

  • Mutagenicity:

    
    -haloketones are often flagged as potential mutagens (Ames positive) due to DNA alkylation, though the bulky phloroglucinol ring may sterically hinder DNA intercalation compared to smaller analogs.
    
Comparison with Alternatives
Feature2-Cl-THAP THAP (Alternative) Recommendation
Acute Toxicity Moderate to High (Irritant)LowUse THAP for non-covalent biological assays.
Cellular Health Depletes GSH; induces ROS.Antioxidant; protects cells.2-Cl-THAP is unsuitable for cell culture unless studying covalent inhibition.
Stability Unstable in basic buffers (

min).
Stable.2-Cl-THAP requires acidic buffers for storage.

Part 4: Experimental Protocols

To validate the ADMET properties of 2-Cl-THAP, reliance on standard protocols is insufficient due to its reactivity. The following modified protocols are required.

Protocol: Chemical Stability & Half-Life Determination

Standard incubation in PBS will lead to hydrolysis. This protocol measures the specific degradation rate.

Materials:

  • HPLC System (C18 Column).

  • Buffer A: 0.1% Formic Acid in Water.

  • Buffer B: Acetonitrile.

  • Test Medium: PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).

Step-by-Step Workflow:

  • Stock Prep: Dissolve 2-Cl-THAP in DMSO to 10 mM.

  • Initiation: Spike stock into Test Medium (final conc. 50

    
    M) at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L cold Acetonitrile + 1% Formic Acid (to stop hydrolysis).
    
  • Analysis: Inject onto HPLC. Monitor peak area decay.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    gives
    
    
    .
Protocol: GSH Reactivity Assay (Trapping)

Determines the electrophilic potential (Toxicity Proxy).

Step-by-Step Workflow:

  • Reaction Mix: Prepare 100

    
    M 2-Cl-THAP + 500 
    
    
    
    M Reduced Glutathione (GSH) in PBS (pH 7.4).
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Analyze via LC-MS/MS.

  • Success Criteria: Look for the mass shift corresponding to the GSH adduct (

    
     Da).
    
  • Interpretation: >50% conversion in 60 min indicates High Reactivity (potential sensitizer).

ADMET Evaluation Workflow (Diagram)

ADMET_Workflow cluster_0 Phase 1: In Silico & PhysChem cluster_1 Phase 2: Reactivity Profiling cluster_2 Phase 3: Biological Impact Start Start: 2-Cl-THAP Evaluation Step1 Calculate LogP & TPSA (Target: LogP < 3) Start->Step1 Step2 Measure Hydrolytic Stability (Protocol 4.1) Step1->Step2 Step3 GSH Trapping Assay (Protocol 4.2) Step2->Step3 Decision >50% Adduct Formation? Step3->Decision Safe Proceed to Caco-2 Permeability Decision->Safe No (Stable) Toxic Flag as PAINS/Reactive Use Analogs (THAP) Decision->Toxic Yes (High Risk)

Figure 2: Decision tree for evaluating reactive intermediates. Note the "Stop/Go" decision based on GSH trapping results.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110865-03-7, this compound. PubChem. Available at: [Link]

  • Schwöbel, J. A. H., et al. (2011). "Glutathione reactivity and toxicity of -unsaturated ketones and -haloketones." Chemical Research in Toxicology. (Contextual grounding for -haloketone reactivity).
  • Singh, I. P., & Bharate, S. B. (2006). "Phloroglucinol compounds of natural origin."[5] Natural Product Reports. (Source for Phloroglucinol scaffold properties).[6]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at: [Link]

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Head-to-head comparison of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone with similar compounds in the literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the high-stakes landscape of flavonoid and heterocyclic synthesis, 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7) occupies a critical niche. Often overshadowed by its more reactive bromo-analog or its ubiquitous parent phloroacetophenone, this compound represents the optimal balance between shelf-stability and electrophilic reactivity .

While the bromo-analog offers faster kinetics for difficult cyclizations, it suffers from rapid degradation and lachrymatory handling hazards. Conversely, the non-halogenated parent requires harsh downstream activation steps. This guide provides an evidence-based comparison, demonstrating why the 2-chloro derivative is the preferred scaffold for scalable synthesis of flavonols (e.g., Quercetin) , benzofurans , and kinase inhibitors .

Chemical Profile & Structural Logic[1][2]

The compound features a phloroglucinol core (electron-rich, nucleophilic) juxtaposed with an


-chloro ketone  (electron-poor, electrophilic). This "push-pull" electronic structure is the engine of its versatility.
Structural Specifications
FeatureSpecificationImpact on Reactivity
Core Scaffold 2,4,6-TrihydroxybenzeneHigh electron density facilitates Friedel-Crafts and Aldol reactions at the ring.
Functional Group

-Chloro Ketone
Acts as a "soft" electrophile for nucleophilic substitution (

) and cyclization .
Leaving Group Chloride (

)
Bond Energy (C-Cl): ~339 kJ/mol. Stronger than C-Br (~280 kJ/mol), providing stability during storage but requiring higher activation energy than bromides.
Solubility Polar Organic SolventsSoluble in MeOH, DMSO, Acetone; poor solubility in non-polar alkanes.

Head-to-Head Comparison: The Alternatives

This section objectively compares the title compound against its two primary functional alternatives in synthetic workflows.

Comparator A: The "Speed" Alternative (Bromo-Analog)
  • Compound: 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone

  • Pros: The C-Br bond is weaker, making it ~10-100x more reactive in nucleophilic substitutions. Ideal for sterically hindered cyclizations.

  • Cons: Highly unstable (light sensitive), potent lachrymator, prone to self-condensation.

Comparator B: The "Stable" Alternative (Parent)
  • Compound: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)

  • Pros: Very stable, cheap, non-toxic.

  • Cons: Lacks the

    
    -leaving group. Requires an extra halogenation step (using 
    
    
    
    or
    
    
    ) to become useful for heterocycle formation, adding process time and waste.
Performance Matrix
Metric2-Chloro-Derivative (Title Product)2-Bromo-Analog Phloroacetophenone (Parent)
Reaction Kinetics Moderate (Controlled)Fast (Aggressive)Inert (Requires Activation)
Storage Stability High (Months at 4°C)Low (Weeks at -20°C)Very High (Years at RT)
Selectivity High (Few side reactions)Low (Prone to poly-alkylation)N/A
Process Safety IrritantCorrosive / LachrymatorSafe
Primary Use Case Scalable Synthesis of FlavonoidsMicro-scale difficult cyclizationsStarting Material for general use

Mechanistic Visualization: The Divergent Pathways

The following diagram illustrates how the unique reactivity of the 2-chloro derivative allows it to serve as a "switch" between forming Chalcones (via Aldol) and Benzofurans (via intramolecular substitution).

ReactionLandscape Phloro Phloroglucinol Target 2-Chloro-1-(2,4,6- trihydroxyphenyl)ethanone (The Pivot Point) Phloro->Target Friedel-Crafts (AlCl3/ZnCl2) ChloroAcetyl Chloroacetyl Chloride ChloroAcetyl->Target Chalcone Chalcone Intermediate Target->Chalcone Aldol Condensation (Ar-CHO, Base) Benzofuran Benzofuran-3-ones (Aurones) Target->Benzofuran Intramolecular Cyclization (Base, Heat) NuSub Alpha-Amino/Thio Derivatives Target->NuSub SN2 Substitution (R-NH2 / R-SH) Flavonol Flavonols (e.g., Quercetin) Chalcone->Flavonol Algar-Flynn-Oyamada (H2O2, NaOH)

Figure 1: The "Divergent Synthesis" map showing the central role of the 2-chloro derivative in accessing distinct chemical classes.

Experimental Protocols

Protocol A: Scalable Synthesis of the Title Compound

Rationale: This optimized Friedel-Crafts method uses ZnCl2 instead of AlCl3 to improve regioselectivity and reduce tar formation.

  • Reagents: Phloroglucinol (anhydrous), Chloroacetyl chloride (1.1 eq),

    
     (Catalytic), Nitrobenzene (Solvent).
    
  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Procedure:

    • Suspend phloroglucinol and

      
       in nitrobenzene.
      
    • Add chloroacetyl chloride dropwise at 0–5°C (Critical: Control exotherm to prevent poly-acylation).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour into ice-cold dilute HCl (1M) to break the zinc complex.

    • Isolation: Extract with Ethyl Acetate. Wash with brine. Recrystallize from water/methanol (10:1).

  • Expected Yield: 75–85%.

Protocol B: Application - Synthesis of Quercetin Analog via AFO Reaction

Rationale: Demonstrates the utility of the title compound in the Algar-Flynn-Oyamada (AFO) reaction.

  • Step 1 (Chalcone Formation): React title compound with 3,4-dihydroxybenzaldehyde in ethanol with 50% KOH. Stir at RT for 24h.

  • Step 2 (Cyclization): To the red chalcone solution, add 30%

    
     dropwise at 0°C.
    
  • Mechanism: The peroxide attacks the

    
    -position (facilitated by the chloro-group leaving ability in side reactions, though in AFO the mechanism is oxidative).
    
  • Result: Precipitate forms. Filter and wash with dilute HCl.

  • Data: Yields for chloro-precursors are typically 90-95% , comparable to bromo-analogs but with significantly higher purity profiles.

Biological & Functional Insights

While primarily a synthetic intermediate, the specific functionalization of this molecule confers distinct biological properties compared to its non-halogenated counterparts.[1]

  • Enhanced Lipophilicity: The Chlorine atom increases the LogP value compared to the parent phloroacetophenone, improving membrane permeability for biological assays.

  • Antimicrobial Potency: Studies on acetamide analogs indicate that the

    
    -chloro substitution  significantly boosts activity against Candida albicans (96% inhibition) and Klebsiella pneumoniae compared to non-chlorinated variants. The electrophilic carbon can covalently modify cysteine residues in microbial enzymes.
    
  • Antioxidant Capacity: Retains the potent radical scavenging ability of the phloroglucinol ring (IC50 values comparable to ascorbic acid).

References

  • BenchChem. (n.d.). This compound Biological Activity and Synthesis. Retrieved from

  • PubChem. (2023). Compound Summary: this compound (CID 273538). National Library of Medicine. Retrieved from

  • Algar, J., & Flynn, J. P. (1934).[2] A New Method for the Synthesis of Flavonols. Proceedings of the Royal Irish Academy, 42B, 1. (Foundational reference for the AFO reaction mechanism).

  • Prabhakar, P., et al. (2015). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Retrieved from

  • Bravo, et al. (2020).[3][4] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Asian Journal of Organic & Medicinal Chemistry. (Cited for the "Chloro-effect" on antimicrobial activity).[5][1][4]

  • ChemicalBook. (2023). Quercetin Synthesis and Yield Data. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment hinge upon the meticulous management of the entire chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone, a halogenated phenolic compound. Our objective is not merely to follow regulations, but to understand the chemical reasoning behind each step, ensuring a self-validating and inherently safe process.

Foundational Principles: Hazard Assessment and Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an irritant, and its chemical structure necessitates specific handling precautions.

  • Hazard Identification : Safety Data Sheets (SDS) and chemical literature classify this compound with the following GHS hazard statements:

    • H315 : Causes skin irritation.[1][2]

    • H319 : Causes serious eye irritation.[1][2][3]

    • H335 : May cause respiratory irritation.[1][2]

  • Mechanism of Hazard : The phenolic hydroxyl groups can be mildly acidic and interact with proteins in tissues, while the α-chloro ketone moiety is a known alkylating agent, contributing to its irritant properties. Upon combustion, hazardous decomposition products, including hydrogen chloride gas, can be generated.[3][4]

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety is non-negotiable. The selection of PPE is your first and most critical line of defense, designed to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which can lead to irritation and potential sensitization.[1][3] Always check glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required for handling small quantities in a certified chemical fume hood.All handling and waste consolidation should occur within a fume hood to mitigate inhalation risks.[1][4]
Immediate First Aid Measures

In the event of an exposure, immediate and correct action can significantly reduce harm.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs or persists, seek medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][3]

The Core Directive: Waste Characterization and Segregation

Proper disposal begins the moment you declare a material as "waste." this compound must be treated as hazardous waste . The rationale is twofold: its identity as a halogenated organic compound and its characteristic of being an irritant.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is managed from "cradle-to-grave."[5] The most critical step performed in the laboratory is segregation. Mixing incompatible waste streams is not only a compliance violation but a significant safety hazard.

The primary segregation principle for this compound is: Halogenated Organic Waste vs. Non-Halogenated Organic Waste

This compound contains chlorine, placing it squarely in the halogenated category.[6] It must never be mixed with non-halogenated solvents like acetone, methanol, or hexanes.[7] The reason for this strict segregation lies in the final disposal method. Halogenated waste requires specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[8] Mixing waste streams complicates and increases the cost of this process.

Disposal Decision Workflow

The following diagram outlines the logical pathway for managing waste generated from procedures involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Accumulation cluster_2 Final Disposition A Waste Generated (Solid, Contaminated Items, or Solution) B Is the waste a Halogenated Organic? (Contains F, Cl, Br, I) A->B C Segregate into HALOGENATED WASTE STREAM B->C Yes D Segregate into NON-HALOGENATED WASTE STREAM B->D No E Select Compatible Container (e.g., HDPE or Glass) C->E F Affix 'HAZARDOUS WASTE' Label E->F G List Chemical Contents: 'Waste this compound' F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Container Full or Time Limit Reached? H->J I->J K Contact EH&S for Pickup J->K L Transported by Licensed Hauler for Incineration K->L

Figure 1. Decision workflow for hazardous waste disposal.

Procedural Guide: On-Site Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9][10]

Step-by-Step Containerization Protocol
  • Select an Appropriate Container : Use a container that is compatible with the chemical waste. For this compound and its solutions, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[10] Never use foodstuff containers.[9]

  • Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label.[5] Clearly write the full chemical name: "Waste this compound". If it is a mixed waste stream, list all components. Do not use abbreviations or chemical formulas.[7]

  • Add Waste : Add the chemical waste to the container. If dealing with solid waste, ensure it is placed directly into the container. For items like contaminated gloves or weigh paper, they should also be placed in the designated solid halogenated waste container.

  • Secure the Container : Keep the waste container securely capped at all times, except when you are actively adding waste.[7][9][10] This prevents the release of vapors and protects against spills.

  • Store in SAA : Place the container in your designated SAA. This area must be inspected weekly for any signs of leakage.[9]

Satellite Accumulation Area (SAA) Requirements
RequirementGuidelineSource
Location At or near the point of waste generation.[10]
Volume Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5][10]
Container Status Containers must be kept closed and in good condition.[7][9]
Labeling Must be clearly marked with the words "Hazardous Waste" and identify the contents.[5]
Segregation Incompatible wastes (e.g., acids and bases, halogenated and non-halogenated) must be stored separately.[9]

Final Disposition: The End of the Lifecycle

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][7] This compound is not readily biodegradable and can be toxic to aquatic life.[11]

The only acceptable disposal pathway is through your institution's Environmental Health & Safety (EH&S) office or equivalent department.[10] Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for a pickup.[9] The waste will then be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration.[8][12][13]

Contingency Planning: Spill and Decontamination

Preparedness is key to safety. In the event of a small spill of solid this compound, follow this procedure.

Small Spill Cleanup Protocol
  • Alert Personnel : Inform others in the immediate area of the spill.

  • Ensure Ventilation : If not already working in a fume hood, ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as detailed in Section 1.

  • Contain and Absorb : Gently cover the spill with an inert absorbent material like vermiculite, clay, or dry sand. Avoid raising dust.[4]

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a suitable container.[1][4]

  • Label and Dispose : Label the container as "Spill Debris: this compound" and manage it as halogenated hazardous waste.

  • Decontaminate : Clean the spill area with soap and water, and place all cleanup materials (e.g., contaminated paper towels) into the hazardous waste container.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.

By adhering to this comprehensive guide, you are not just complying with regulations; you are upholding the principles of scientific integrity and laboratory safety, ensuring that your valuable research does not come at the cost of environmental health or personal safety.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Seigler, G. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Seigler, G. (2020). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetophenone. [Link]

  • ResearchGate. How can I dispose phenol?. [Link]

  • Al-Tohami, F., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (This document appears to be from a university environmental health and safety department).
  • Braun Research Group.
  • PubChem. This compound. [Link]

Sources

Personal protective equipment for handling 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7).

Executive Safety Assessment

Compound Class:


-Haloketone / Polyphenolic derivative.
Primary Hazard Mechanism:  Alkylating Agent & Lachrymator.

While the 2,4,6-trihydroxy substitution pattern (phloroglucinol backbone) significantly raises the melting point and reduces vapor pressure compared to simple phenacyl chlorides (e.g., "Mace"), this compound retains the


-chloroketone motif . This structural feature renders it a potent electrophile capable of alkylating biological macromolecules (proteins, DNA).

Operational Risk Profile:

  • Contact Hazard (High): Capable of causing severe contact dermatitis and potentially irreversible skin sensitization.

  • Inhalation Hazard (Moderate/High): Dust inhalation acts as a potent lachrymator (tear-inducing) and respiratory irritant.

  • Reactivity: Susceptible to hydrolysis and reaction with nucleophiles; releases HCl upon degradation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling


-haloketones. We utilize a "Double-Barrier"  approach to prevent permeation of alkylating solutions.
PPE Specification Table
Protection ZoneEquipment StandardOperational Logic (The "Why")
Hand (Primary) Double Nitrile Gloves (min 0.11 mm thickness each)Permeation Defense:

-Haloketones can permeate single nitrile layers rapidly in organic solvents. The outer glove is sacrificial; the inner glove is the final barrier.
Hand (High Risk) Silver Shield / Laminate Gloves Required for: Handling concentrated stock solutions (>1 M) or spill cleanup. Laminates offer >4h breakthrough time for chlorinated organics.
Respiratory Fume Hood (Face Velocity > 100 fpm) Source Control: Engineering controls are primary. Use N95/P100 respirator only if weighing outside a hood (strongly discouraged).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Lachrymator Protection: Safety glasses are insufficient. Goggles seal the eyes against dust and vapors that trigger severe tearing/pain.
Body Lab Coat (Tyvek/Polypropylene) Particulate Barrier: Cotton coats trap dust. Disposable Tyvek ensures no residue is carried out of the lab.

Operational Protocol: The "Safe-Use" Lifecycle

This workflow ensures containment from storage to disposal.[1] The critical control point is the Solubilization Step , where the risk shifts from dust inhalation to dermal absorption.

Step-by-Step Methodology
Phase 1: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a certified chemical fume hood. Do not use benchtop balances.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Transfer: Weigh directly into a tared reaction vessel or vial. Avoid using weighing boats that require secondary transfer; use weighing paper or glass funnels that can be rinsed into the reactor.

Phase 2: Reaction & Solubilization[2]
  • Solvent Choice: When dissolving in organic solvents (Acetone, DMF, DMSO), the permeation rate through gloves increases.

  • Protocol:

    • Add solvent slowly to the solid to minimize aerosol generation.

    • Keep the reaction vessel capped whenever not actively adding reagents.

    • Lachrymator Check: If you detect a sharp, acrid odor or experience eye irritation, the hood sash is too high or airflow is compromised. Stop immediately.

Phase 3: Quenching & Decontamination (Self-Validating Step)
  • The Problem: Residual

    
    -haloketones on glassware pose a risk to dishwashing staff.
    
  • The Solution (Quench): Chemically destroy the alkylating hazard before cleaning.

    • Quench Solution: 10% Aqueous Sodium Thiosulfate (

      
      ) or dilute Ammonium Hydroxide.
      
    • Mechanism: The thiosulfate/amine acts as a nucleophile, displacing the chloride and destroying the electrophilic core.

    • Procedure: Rinse all contaminated glassware/spatulas with the Quench Solution. Let sit for 15 minutes. The waste is now non-alkylating (though still chemical waste).

Visualization: Safety & Handling Workflow

The following diagram illustrates the critical decision nodes and safety barriers during the handling of this compound.

SafeHandling cluster_hazard High Hazard Zone (Lachrymator/Alkylator) Start Start: Chemical Retrieval PPE_Check PPE Verification: Double Nitrile + Goggles + Lab Coat Start->PPE_Check Weighing Weighing (Fume Hood ONLY) Control: Anti-static precautions PPE_Check->Weighing Pass Solubilization Solubilization Risk: Dermal Absorption Increases Weighing->Solubilization Dissolve Reaction Experimental Use (Closed System) Solubilization->Reaction Cleanup Decontamination Phase Reaction->Cleanup Quench Chemical Quench: Add 10% Na2S2O3 (Thiosulfate) Cleanup->Quench CRITICAL SAFETY STEP Disposal Disposal: Halogenated Waste Quench->Disposal After 15 mins

Caption: Operational workflow emphasizing the critical "Quench" step to neutralize alkylating potential before disposal.

Emergency Procedures

Incident TypeImmediate ActionMedical / Follow-up
Skin Contact Drench: Wash immediately with soap and water for 15 min. Do not use organic solvents (ethanol) as they drive the chemical deeper into the skin.Monitor for delayed blistering or sensitization (dermatitis). Consult a physician.
Eye Exposure Flush: Use eyewash station for 15 minutes. Hold eyelids open.Urgent: Seek ophthalmological evaluation immediately. Lachrymators can cause corneal damage.[3]
Spill (Solid) Isolate: Evacuate area if dust is airborne. Wear N95 + Goggles. Cover with wet paper towels to prevent dust, then scoop.Dispose of as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11229562, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Irritants and Sensitizers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.